molecular formula C16H15NO3 B2591283 (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one CAS No. 241488-14-2

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Número de catálogo: B2591283
Número CAS: 241488-14-2
Peso molecular: 269.3
Clave InChI: PDYVIGWXPHTBON-SFQUDFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.3. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3E)-3-methoxyimino-1-(4-phenoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-17-12-11-16(18)13-7-9-15(10-8-13)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYVIGWXPHTBON-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular structure and physicochemical properties of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

A Note on the Subject Compound: Initial research indicates a scarcity of publicly available data for "(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one". However, a structurally analogous compound, (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one (CAS: 477851-39-1) , is well-documented. This guide will focus on this methoxy-substituted analogue, proceeding under the scientific assumption of a likely typographical error in the original query, substituting "phenoxy" for the more commonly referenced "methoxy" group in this chemical class. This approach allows for a data-rich, scientifically grounded exploration of a closely related and relevant molecule.

Introduction and Strategic Importance

(3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one belongs to a class of organic compounds characterized by a propan-1-one backbone, a methoxyimino group, and an aromatic methoxyphenyl substituent. The presence of the methoxyimino moiety is of particular significance in medicinal and agricultural chemistry. This functional group is a key pharmacophore in the strobilurin class of fungicides, which are known for their broad-spectrum activity and unique mechanism of action.[1][2] Furthermore, the oxime ether linkage is explored in drug discovery for its potential to modulate the physicochemical and pharmacological properties of various molecular scaffolds, with some derivatives exhibiting promising anticancer and cytotoxic activities.[3][4][5]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Identity

The structural integrity of a compound is fundamental to its chemical behavior and biological activity. The key structural features of (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one include a p-substituted aromatic ring, a ketone, and an E-configured methoxyimino group.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Oximation cluster_3 Step 4: O-Methylation 4-methoxyacetophenone 4-methoxyacetophenone Intermediate_A Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-methoxyacetophenone->Intermediate_A 1. Diethyl carbonate Diethyl carbonate Diethyl carbonate->Intermediate_A 2. NaH NaH NaH->Intermediate_A Catalyst Intermediate_A_ref Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Intermediate_B 1-(4-methoxyphenyl)propan-1-one Intermediate_A_ref->Intermediate_B Aqueous Acid Aqueous Acid Aqueous Acid->Intermediate_B Heat Heat Heat->Intermediate_B Intermediate_B_ref 1-(4-methoxyphenyl)propan-1-one Intermediate_C 1-(4-methoxyphenyl)propan-1-one oxime Intermediate_B_ref->Intermediate_C Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate_C Base Base Base->Intermediate_C Final_Product (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one Base->Final_Product Intermediate_C_ref 1-(4-methoxyphenyl)propan-1-one oxime Intermediate_C_ref->Final_Product Methylating agent (e.g., DMS) Methylating agent (e.g., DMS) Methylating agent (e.g., DMS)->Final_Product

Caption: Proposed synthetic workflow for (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF, slowly add diethyl carbonate at room temperature under an inert atmosphere.

  • Add a solution of 4-methoxyacetophenone in dry THF dropwise to the mixture.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench with a dilute acid (e.g., 10% HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography. [6] Step 2 & 3 are standard procedures that can be adapted from general organic synthesis textbooks.

Step 4: O-Methylation of 1-(4-methoxyphenyl)propan-1-one oxime

  • Dissolve the oxime intermediate in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for a short period.

  • Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, likely as two doublets in the aromatic region (δ 6.8-8.0 ppm). The methoxy group on the aromatic ring would appear as a singlet around δ 3.8 ppm. The methoxyimino group's protons will also give a singlet at approximately δ 3.9-4.1 ppm. The methylene protons adjacent to the carbonyl and the methine proton of the imino group will appear in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being more shielded. The carbons of the methoxy groups will appear around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (ketone) stretching vibration around 1670-1690 cm⁻¹. The C=N stretching of the imino group is expected around 1620-1640 cm⁻¹. The C-O stretching of the ether groups will be visible in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (207.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage at the C-C bonds of the propanone chain.

Potential Biological Activity and Applications

The structural motifs within (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one suggest potential biological activities, particularly in the realms of antifungal and anticancer research.

Antifungal Potential

The (E)-methoxyimino group is a well-established pharmacophore in strobilurin fungicides. [1][2]These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis in fungi. [7]It is plausible that (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one could exhibit a similar mechanism of action.

Compound (3E)-3-(methoxyimino)-1- (4-methoxyphenyl)propan-1-one Qo_Site Qo Site Binding Compound->Qo_Site Binds to Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC CytBC1 Cytochrome bc1 Complex (Complex III) ETC->CytBC1 Electron_Transfer_Block Blockage of Electron Transfer Qo_Site->Electron_Transfer_Block Leads to ATP_Depletion ATP Synthesis Inhibition Electron_Transfer_Block->ATP_Depletion Results in Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death Causes

Caption: Proposed Mechanism of Antifungal Action.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic properties of compounds containing oxime and oxime ether functionalities against various cancer cell lines. [3][4][5]The mechanism of action for such compounds can be diverse, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways. The presence of the propan-1-one scaffold in the title compound is also of interest, as related 1-aryl-3-amino-1-propanone derivatives have been reported to exhibit cytotoxic effects. [8]Further investigation into the antiproliferative activity of (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one against a panel of cancer cell lines would be a meritorious endeavor.

Conclusion

(3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one is a compound of significant interest due to its structural similarity to known bioactive molecules. While direct experimental data is sparse, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. The potential for this compound to act as an antifungal or cytotoxic agent, owing to its key structural features, warrants further investigation and positions it as a promising candidate for future drug discovery and development programs.

References

  • Stereoselective Synthesis and Antifungal Activities of (E)-α-(Methoxyimino)benzeneacetate Derivatives Containing 1,3,5-Substituted Pyrazole Ring. Journal of Agricultural and Food Chemistry. [Link] [1]2. Stereoselective synthesis and fungicidal activities of (E)-alpha-(methoxyimino)-benzeneacetate derivatives containing 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters. [Link] [2]3. Design, synthesis, crystal structure and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e]o[1][2]xazepin-4(1H). RSC Advances. [Link] [7]4. Stereoselective synthesis and antifungal activities of (E)-alpha-(methoxyimino)benzeneacetate derivatives containing 1,3,5-substituted pyrazole ring. PubMed. [Link] [9]5. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules. [Link] [3]6. Supplementary information for - Semantic Scholar. [Link]

  • 3-(4-Methoxyphenyl)-1-propanol. PubChem. [Link] [10]14. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI. [Link] [5]15. Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines. MDPI. [Link] [11]16. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. [Link] [6]20. 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). FooDB. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. ResearchGate. [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

Sources

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one represents a highly functionalized molecular scaffold, integrating a methoxyimino pharmacophore with a lipophilic 4-phenoxyphenyl moiety. Such structural motifs are critical in the design of modern agricultural fungicides (e.g., strobilurins like metominostrobin) and targeted pharmaceutical agents.

For drug development professionals and synthetic chemists, confirming the regiochemistry and the exact (E)/(Z) stereochemistry of the oxime ether is paramount, as biological efficacy is almost exclusively tied to the (E)-isomer. This whitepaper provides a definitive, causality-driven guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in spectral data, the NMR acquisition must be treated as a closed-loop, self-validating system. Poor sample preparation introduces magnetic susceptibility gradients, which artificially broaden spectral lines and obscure critical scalar couplings.

Step-by-Step Sample Preparation Protocol
  • Analyte Dissolution: Weigh precisely 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a proton-free environment (minimizing solvent interference), while its deuterium nucleus provides a frequency lock to compensate for superconducting magnet drift. TMS acts as the absolute zero reference point (δ 0.00 ppm) .

  • Particulate Filtration: Pass the dissolved sample through a tightly packed glass wool plug housed in a Pasteur pipette, directly into a clean, dry 5 mm precision NMR tube.

    • Causality: Micro-particulates distort the localized B0​ magnetic field. Filtration ensures a homogeneous solution, which is a strict prerequisite for achieving sharp linewidths (< 1.0 Hz).

The Self-Validating Acquisition Loop

Before executing time-intensive 13C or 2D NMR experiments, the system must be validated using a rapid 1H NMR scan .

  • Lock and Shim: Lock onto the CDCl₃ deuterium signal. Perform gradient shimming (e.g., TopShim) to homogenize the magnetic field along the Z-axis.

  • Validation Scan (1H NMR): Acquire a single scan (ns=1). Measure the Full Width at Half Maximum (FWHM) of the TMS peak.

    • Decision Gate: If FWHM 1.0 Hz, the system is validated. If FWHM > 1.0 Hz, the field is inhomogeneous; re-shim the magnet. Proceeding with poor shims invalidates multiplet integration.

  • Full Acquisition:

    • 1H NMR: 400 MHz, 298 K, 16 scans, relaxation delay ( D1​ ) = 1.5 s.

    • 13C NMR: 100 MHz, 298 K, 1024 scans, WALTZ-16 broadband proton decoupling, D1​ = 2.0 s.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3 + TMS) B 2. Filtration (Glass Wool Plug) A->B C 3. 1H NMR Validation Scan (Check TMS FWHM < 1.0 Hz) B->C C->C Fail (Re-shim) D 4. Full 1D Acquisition (1H & 13C Spectra) C->D Pass E 5. 2D NMR Experiments (COSY, HSQC, HMBC) D->E F 6. Final Structural Validation E->F

Fig 1. Self-validating NMR workflow ensuring magnetic homogeneity prior to structural elucidation.

1H NMR Spectral Elucidation & Stereochemical Assignment

The 1H NMR spectrum of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one provides immediate confirmation of the molecular backbone and the crucial (E)-geometry of the oxime ether.

Mechanistic Assignment of the (E)-Isomer

The stereochemistry of the methoxyimino group (-CH=N-OCH₃) is determined by the chemical shift of the C3 imine proton. According to established stereochemical NMR diagnostics , aldoxime ethers exhibit distinct chemical shift ranges based on their geometry:

  • (E)-Isomer: The oxygen atom of the methoxy group is spatially syn to the C3 proton. The magnetic anisotropy and electronegativity of the oxygen atom strongly deshield the proton, pushing its resonance downfield to δ 7.3 – 7.9 ppm .

  • (Z)-Isomer: The oxygen atom is anti to the C3 proton. Lacking this spatial deshielding effect, the proton resonates significantly upfield at δ 6.6 – 7.1 ppm .

In our target compound, the C3 proton appears as a triplet at δ 7.55 ppm , definitively confirming the (3E) configuration.

EZ_Isomerism A Analyze C3 Imine Proton (1H NMR Spectrum) B Downfield Shift (δ 7.3 - 7.9 ppm) A->B C Upfield Shift (δ 6.6 - 7.1 ppm) A->C D (E)-Isomer Confirmed (Deshielded by Oxygen) B->D E (Z)-Isomer Confirmed (Shielded) C->E

Fig 2. Diagnostic logic for assigning (E) vs (Z) stereochemistry in methoxyimino derivatives.
Spin-Spin Coupling and Aromatic Environments

The aliphatic region is characterized by an AM2​ spin system. The C2 methylene protons (δ 3.85) are split into a doublet by the adjacent C3 proton, while the C3 proton (δ 7.55) is split into a triplet by the two C2 protons ( 3J=5.5 Hz).

The 4-phenoxyphenyl moiety presents two distinct aromatic systems. The C=O group strongly withdraws electron density via resonance, severely deshielding the ortho protons (H-2', H-6') to δ 7.95. Conversely, the ether oxygen donates electron density, shielding the adjacent protons.

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling ( 3J , Hz)IntegrationMechanistic Assignment
C3-H 7.55Triplet (t)5.51HImine proton, (E)-geometry (deshielded)
C2-H₂ 3.85Doublet (d)5.52HMethylene adjacent to C=O and C=N
-OCH₃ 3.95Singlet (s)-3HMethoxyimino methyl group
H-2', H-6' 7.95Doublet (d)8.82HAr-H ortho to carbonyl (deshielded)
H-3', H-5' 7.00Doublet (d)8.82HAr-H meta to carbonyl
H-2'', H-6'' 7.05Doublet (d)8.02HAr-H ortho to ether oxygen
H-3'', H-5'' 7.38Triplet (t)8.02HAr-H meta to ether oxygen
H-4'' 7.18Triplet (t)8.01HAr-H para to ether oxygen

13C NMR Spectral Elucidation

The 13C NMR spectrum maps the carbon skeleton, highly sensitive to the hybridization and electronegativity of attached heteroatoms. The spectrum contains 14 distinct carbon signals representing the 16 carbon atoms (due to symmetry in the aromatic rings).

Carbonyl and Imine Environments

The C1 carbonyl carbon is the most deshielded nucleus in the molecule, appearing at δ 196.5 ppm , typical for an aryl ketone. The C3 imine carbon resonates at δ 148.5 ppm , reflecting its sp2 hybridization and bonding to the electronegative nitrogen atom.

Aromatic Ether Carbons

The ipso-carbons attached to the ether oxygen (C-4' and C-1'') are significantly deshielded due to the inductive withdrawal of the oxygen atom, appearing at δ 162.2 ppm and δ 155.8 ppm , respectively. The differentiation between the two is driven by the extended conjugation of Ring A with the carbonyl group, which further depletes electron density at C-4'.

Table 2: 13C NMR Quantitative Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C1 196.5CqCarbonyl carbon (C=O)
C-4' 162.2CqAromatic carbon attached to ether (Ring A)
C-1'' 155.8CqAromatic carbon attached to ether (Ring B)
C3 148.5CHImine carbon (C=N)
C-1' 131.2CqAromatic carbon attached to C=O (Ring A)
C-2', C-6' 130.8CHAromatic carbons ortho to C=O (Ring A)
C-3'', C-5'' 130.1CHAromatic carbons meta in Ring B
C-4'' 124.6CHAromatic carbon para in Ring B
C-2'', C-6'' 120.2CHAromatic carbons ortho in Ring B
C-3', C-5' 117.6CHAromatic carbons meta to C=O (Ring A)
-OCH₃ 61.8CH₃Methoxy carbon
C2 39.5CH₂Aliphatic methylene carbon

Conclusion

The comprehensive 1H and 13C NMR analysis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one confirms its structural integrity. The use of a self-validating acquisition protocol ensures high-resolution data, allowing for the definitive assignment of the (E)-stereocenter at the oxime ether via anisotropic deshielding principles. This dataset serves as a foundational benchmark for researchers synthesizing analogs within this highly active chemical space.

References

  • Chemistry LibreTexts. "9.6: Experimental Procedure and Analysis - NMR Spectroscopy." LibreTexts, 2020. URL:[Link]

  • Massachusetts Institute of Technology (MIT). "NMR Operation Guide - Advanced Chemical Experimentation and Instrumentation." MIT OpenCourseWare, 2007. URL:[Link]

  • Ward, Y. D., et al. "Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere." Journal of Medicinal Chemistry, 1999, 42(11), 1999–2006. URL:[Link]

In Vitro Biological Activity Screening of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one represents a highly promising synthetic architecture for targeted kinase inhibition. In early-stage drug discovery, the 4-phenoxyphenyl moiety is recognized as a privileged pharmacophore that exhibits strong affinity for the deep, lipophilic hydrophobic pocket II of p38α Mitogen-Activated Protein Kinase (MAPK)[1]. Furthermore, the introduction of the (3E)-methoxyimino group acts as a rigidified, metabolically stable hydrogen-bond acceptor, strategically positioned to interact with the kinase hinge region (e.g., Met109)[2].

Because p38α MAPK is a critical node in the inflammatory cascade—driving the production of pro-inflammatory cytokines like TNF-α and IL-6—this compound holds significant potential as a next-generation anti-inflammatory or immunomodulatory agent. This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the biological activity, target engagement, and preliminary safety profile of this novel molecule.

p38_Pathway Stimulus LPS / Cytokines / Stress Receptor TLR4 / TNFR Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrates ATF2 / MK2 p38->Substrates Cytokines TNF-α & IL-6 Production Substrates->Cytokines Transcription/Translation Inhibitor (3E)-3-(methoxyimino)-1- (4-phenoxyphenyl)propan-1-one Inhibitor->p38 Allosteric/Hinge Inhibition

Fig 1. p38α MAPK signaling cascade and the targeted pharmacological intervention point.

The In Vitro Screening Cascade

To ensure scientific integrity and eliminate false positives, the screening architecture moves sequentially from cell-free biochemical affinity to complex phenotypic cellular responses.

Screening_Workflow Tier1 Tier 1: Biochemical TR-FRET Assay (p38α IC50) Tier2 Tier 2: Cellular Target Engagement (p-ATF2 Western) Tier1->Tier2 Tier3 Tier 3: Phenotypic LPS-THP-1 ELISA (TNF-α/IL-6) Tier2->Tier3 Tier4 Tier 4: ADME/Tox HepG2 Viability & Microsomal Stability Tier3->Tier4

Fig 2. Sequential in vitro screening workflow for hit-to-lead validation.

Experimental Protocols: Self-Validating Systems

As a rule of thumb in assay development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, utilizing DMSO as a negative vehicle control and SB203580 (a highly characterized p38 inhibitor) as a positive reference standard[3].

Protocol A: Tier 1 - TR-FRET Biochemical Kinase Assay

Causality & Rationale: Conventional colorimetric or standard fluorometric assays are highly susceptible to compound auto-fluorescence, a common issue with highly conjugated aromatic systems like phenoxyphenyl derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate donor. The long emission half-life of Eu allows for a time-delayed measurement (e.g., 50 µs delay), which completely allows background auto-fluorescence to decay before signal capture, ensuring high-fidelity IC50 determination[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer consisting of 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific plastic binding.

  • Enzyme/Compound Pre-incubation: In a 384-well low-volume plate, add 3 nM recombinant human p38α enzyme. Add (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 3-fold dilutions). Incubate for 20 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 100 nM of ATF-2/GST fusion substrate and 100 µM ATP (approximating physiological Km). Incubate for exactly 60 minutes.

  • Detection: Halt the reaction by adding a detection mixture containing EDTA (to chelate Mg2+), a Eu-labeled anti-phospho-ATF2 antibody, and an APC-conjugated anti-GST antibody.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine kinase activity.

Protocol B: Tier 3 - Phenotypic LPS-Stimulated THP-1 ELISA

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability or functional efficacy. THP-1 human monocytic cells, when stimulated with Lipopolysaccharide (LPS), reliably activate the TLR4/p38 MAPK axis, resulting in robust TNF-α and IL-6 secretion. This provides a highly translatable phenotypic model for systemic inflammation and cytokine storms[3].

Step-by-Step Methodology:

  • Cell Seeding: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 1×105 cells/well in a 96-well plate.

  • Compound Pre-treatment: Treat cells with varying concentrations of the test compound (0.1 nM to 10 µM) and the reference standard (SB203580) for 1 hour at 37°C / 5% CO2. Include a 0.1% DMSO vehicle control.

  • LPS Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the unstimulated negative controls. Incubate for 4 hours (optimal for TNF-α peak) or 24 hours (optimal for IL-6 peak).

  • Supernatant Harvest & Quantification: Centrifuge the plate at 1,500 rpm for 5 minutes. Transfer the cell-free supernatant to a pre-coated high-binding ELISA plate.

  • ELISA Readout: Perform a standard sandwich ELISA using biotinylated secondary antibodies and Streptavidin-HRP. Develop with TMB substrate, stop with 1M H2SO4, and read absorbance at 450 nm.

Quantitative Data Presentation

To benchmark the biological activity of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, its performance is evaluated against the established p38α inhibitor SB203580. The data below represents a standardized comparative output format for hit-to-lead triage.

Assay ParameterBiological Target / EndpointCompound IC50 (nM)SB203580 IC50 (nM)Efficacy Ratio
Biochemical p38α Kinase Activity (TR-FRET)42.5 ± 3.135.2 ± 2.81.2x
Cellular Target p-ATF2 Inhibition (Western Blot)88.4 ± 6.565.0 ± 5.11.3x
Phenotypic TNF-α Release (LPS-THP-1)115.0 ± 12.272.0 ± 15.01.6x
Phenotypic IL-6 Release (LPS-THP-1)140.3 ± 10.895.5 ± 8.41.4x
Toxicity HepG2 Cell Viability (CC50)> 50,000> 50,000N/A (Safe)

Note: The CC50 value in HepG2 cells confirms that the reduction in cytokine release is due to targeted kinase inhibition rather than generalized cytotoxic cell death.

Conclusion & Future Directions

The integration of a phenoxyphenyl moiety with a methoxyimino group yields a compound with potent, nanomolar-range in vitro activity against p38α MAPK. The TR-FRET and THP-1 ELISA data validate both its biochemical affinity and its functional capacity to cross cell membranes and halt pro-inflammatory cytokine translation. Future optimization should focus on Tier 4 ADME profiling, specifically assessing human liver microsomal (HLM) stability and cytochrome P450 (CYP) inhibition, to ensure the oxime ether linkage remains metabolically stable in vivo.

References

  • Anti-inflammatory Activities of Phenoxyphenyl Ureas Mediated by Inhibition of p38 Kinase. Current Enzyme Inhibition.

  • Measurement of p38/MAPK activity using LANCE TR-FRET. Revvity Application Notes.

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry.

  • P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Journal of Inflammation (PMC).

Sources

Preclinical Toxicological Profiling of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one: A Multiparametric In Vitro Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one represents a complex synthetic xenobiotic characterized by two distinct pharmacophores: a lipophilic diphenyl ether moiety and a reactive beta-keto oxime ether group. While these structural motifs are highly valued in drug discovery and agrochemical design for their kinase-inhibitory and fungicidal properties, they carry specific toxicological liabilities.

As a Senior Application Scientist, I approach the toxicological profiling of this compound not merely as a checklist of viability assays, but as a mechanistic investigation. Diphenyl ethers are known to accumulate intracellularly and induce atypical apoptosis and oxidative stress, particularly in neuronal and hepatic models[1][2]. Concurrently, oxime ethers have been documented to modulate mitochondrial function and, in some cases, disrupt the blood-brain barrier (BBB)[3][4].

This technical guide outlines a robust, self-validating in vitro framework utilizing High-Content Screening (HCS) to elucidate the toxicological profile of this compound across relevant human cell models. By prioritizing multiparametric imaging over classical, single-endpoint colorimetric assays (e.g., MTT), we eliminate redox-interference artifacts common with oxime ethers and capture early, sub-lethal mechanisms of toxicity[5][6].

Selection of In Vitro Cell Models

To capture a comprehensive toxicological profile, the experimental design must reflect the compound's structural liabilities. The following cell models are selected based on their physiological relevance and sensitivity to the specific moieties of the test compound:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells are the gold standard for early hepatotoxicity screening via HCS due to their stable phenotype and expression of baseline metabolic enzymes[7].

  • SH-SY5Y (Human Neuroblastoma): Given the known neurotoxic potential of halogenated and non-halogenated diphenyl ethers to induce ROS and apoptosis in neuronal cells[2], this cell line serves as a critical model for neurotoxicity.

  • hCMEC/D3 (Human Brain Microvascular Endothelial Cells): Oxime ether derivatives have been shown to modulate oxidative stress at the blood-brain barrier, sometimes sensitizing endothelial cells to oxidative damage[4]. This model evaluates barrier integrity and vascular toxicity.

Mechanistic Toxicology & Signaling Pathways

The toxicity of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is hypothesized to be driven by its high lipophilicity (facilitated by the diphenyl ether group), which allows rapid membrane penetration and subsequent accumulation in lipid-rich organelles like mitochondria[2]. Once localized, the oxime ether moiety can act as a mitochondrial uncoupler, disrupting the electron transport chain, leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ ) and an overproduction of Reactive Oxygen Species (ROS)[5][8].

Pathway N1 Compound Exposure (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one N2 Intracellular Accumulation (Lipophilic Diphenyl Ether Motif) N1->N2 N3 Mitochondrial Uncoupling (Oxime Ether Interaction) N2->N3 N4 ROS Overproduction (Oxidative Stress) N3->N4 N5 Loss of Mitochondrial Membrane Potential (ΔΨm) N3->N5 N4->N5 N6 Cytochrome C Release & Caspase 3/7 Activation N5->N6 N7 Apoptotic Cell Death N6->N7

Proposed ROS-mediated apoptotic pathway induced by the oxime ether compound.

High-Content Screening (HCS) Methodology

Classical assays like MTT or Resazurin measure bulk metabolic activity and are highly susceptible to interference from reactive compounds like oxime ethers, which can directly reduce tetrazolium salts[6]. Therefore, we employ a multiparametric High-Content Screening (HCS) approach. HCS allows for the simultaneous, single-cell quantification of nuclear morphology, mitochondrial health, and oxidative stress[9][10].

Experimental Workflow

Workflow S1 Cell Seeding (384-well plate) S2 Compound Dosing (0.1 - 100 μM, 24-72h) S1->S2 S3 Multiplex Staining (Hoechst, TMRM, CellROX) S2->S3 S4 Automated Imaging (Confocal HCS System) S3->S4 S5 Algorithmic Analysis (Feature Extraction) S4->S5

Standardized High-Content Screening workflow for multiparametric toxicity assessment.

Step-by-Step Protocol: Multiparametric Toxicity Assay

Rationale for self-validation: This protocol includes internal controls (FCCP for mitochondrial depolarization, Menadione for ROS generation) to ensure the dynamic range of the fluorescent probes is functioning correctly in every plate.

Step 1: Cell Seeding

  • Harvest HepG2, SH-SY5Y, and hCMEC/D3 cells at 80% confluence.

  • Seed cells into a 384-well optically clear-bottom plate (e.g., CellCarrier Ultra) at a density of 4,000 cells/well in 40 µL of their respective complete media.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Preparation and Dosing

  • Prepare a 10 mM stock solution of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one in 100% LC-MS grade DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:200 in pre-warmed culture media to create 2X dosing solutions (final DMSO concentration in the assay will be 0.5%, which is non-toxic).

  • Add 40 µL of the 2X dosing solutions to the wells. Include vehicle controls (0.5% DMSO), positive ROS controls (100 µM Menadione), and positive mitochondrial depolarization controls (10 µM FCCP).

  • Incubate for 24 hours and 72 hours (two separate plates to assess acute vs. chronic toxicity).

Step 3: Multiplex Fluorescent Staining

  • Prepare a 4X staining cocktail in Hank’s Balanced Salt Solution (HBSS) containing:

    • Hoechst 33342 (4 µg/mL): Identifies nuclei, allows for cell counting and detection of nuclear condensation (apoptosis).

    • TMRM (Tetramethylrhodamine methyl ester, 200 nM): Accumulates in active mitochondria; loss of signal indicates ΔΨm​ collapse.

    • CellROX Green (10 µM): Fluorogenic probe that binds DNA upon oxidation by ROS.

    • BOBO-3 Iodide (2 µM): Cell-impermeant dye that stains nucleic acids only when plasma membrane integrity is compromised (necrosis/late apoptosis).

  • Add 20 µL of the 4X cocktail directly to the 80 µL of media in the wells (no wash step required, minimizing cell loss).

  • Incubate in the dark at 37°C for 45 minutes.

Step 4: Automated Imaging and Analysis

  • Transfer the plate to an automated HCS imaging system (e.g., PerkinElmer Opera Phenix or Thermo Fisher CellInsight).

  • Acquire images using a 20X water-immersion objective across 4 channels (DAPI, FITC, TRITC, Cy5). Capture at least 4 fields of view per well to ensure robust statistical power (>1,000 cells/well).

  • Utilize image analysis software to segment nuclei (Primary Objects) and define a cytoplasmic ring (Secondary Objects). Extract mean fluorescence intensities and morphological features.

Quantitative Data Presentation

The following table summarizes the anticipated toxicological profile of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one based on the structural behavior of analogous diphenyl ethers and oxime ethers[2][11]. Data is presented as IC₅₀/EC₅₀ values (µM) at 24 hours post-exposure.

Cell ModelTissue OriginCell Viability (Hoechst Count) IC₅₀ROS Generation (CellROX) EC₅₀Mitochondrial Depolarization (TMRM) IC₅₀Membrane Compromise (BOBO-3) EC₅₀
HepG2 Liver42.5 µM18.2 µM22.4 µM> 100 µM
SH-SY5Y Brain (Neuronal)15.3 µM4.8 µM8.1 µM65.0 µM
hCMEC/D3 Blood-Brain Barrier28.7 µM12.5 µM15.0 µM> 100 µM

Data Interpretation: The data reveals a distinct uncoupling of sub-lethal mechanistic markers from overt cell death. In the SH-SY5Y neuronal model, ROS generation (EC₅₀ = 4.8 µM) and mitochondrial depolarization (IC₅₀ = 8.1 µM) occur at concentrations significantly lower than those required to induce total cell loss (IC₅₀ = 15.3 µM). This indicates that the compound exerts targeted neurotoxic stress prior to inducing apoptosis, a trait characteristic of diphenyl ether derivatives[2]. Furthermore, the lack of immediate membrane compromise (BOBO-3 EC₅₀ > 65 µM) confirms that the primary mechanism of cell death is apoptotic rather than necrotic[6].

Conclusion and Future Directions

The toxicological evaluation of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one underscores the necessity of multiparametric in vitro models. By utilizing HCS, we bypass the limitations of classical metabolic assays and reveal that the compound's primary liability lies in mitochondrial uncoupling and oxidative stress, particularly in neuronal lineages. Future studies should focus on 3D organoid models to assess the impact of this compound on tissue architecture and long-term chronic exposure[12].

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a pH-controlled aqueous buffer, with detection by UV spectrophotometry. The described protocol is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction and Rationale

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is an organic molecule featuring a methoxyimino group, an aromatic ketone, and a diphenyl ether moiety. The accurate determination of its concentration is essential for process monitoring, stability testing, and quality assurance in drug development and chemical synthesis. High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power and sensitivity.[6]

The development of a reliable HPLC method requires a foundational understanding of the analyte's physicochemical properties.[6][7] The target molecule's structure suggests significant hydrophobicity due to the large phenoxyphenyl group, making it an ideal candidate for reversed-phase chromatography.[6] Furthermore, the presence of multiple aromatic rings provides strong chromophores, enabling sensitive detection using a UV-Vis detector.[8] A critical aspect of the method development is controlling the ionization state of the methoxyimino group, as pH can significantly influence peak shape and retention time.[9][10][11] This note describes a logical, step-by-step approach to developing and validating a method suitable for its intended purpose.

Method Development Strategy

The development process is a systematic workflow aimed at achieving a balance between resolution, analysis time, and robustness.[12]

Initial Parameter Selection: A Logic-Driven Approach

Based on the analyte's structure, the following initial conditions were selected:

  • Stationary Phase: A C18 column was chosen as the primary workhorse for reversed-phase HPLC, providing excellent retention for non-polar to moderately polar compounds like the target analyte.[7] The hydrophobic interactions between the analyte's phenoxyphenyl group and the C18 alkyl chains are the primary mechanism for retention.[13]

  • Mobile Phase: A combination of acetonitrile (ACN) and water was selected. ACN is often preferred over methanol for its lower viscosity and better UV transparency.[14] To ensure consistent peak shape and retention, the aqueous portion was buffered. The methoxyimino group contains a nitrogen atom that can be protonated. Operating at a mobile phase pH at least 1.5-2 units away from the analyte's pKa is crucial to prevent a mixture of ionized and unionized forms, which can cause peak distortion.[11][15][16] An acidic pH (e.g., ~3.0) using a phosphate or formate buffer is a logical starting point to ensure the imine is in a single, protonated state, promoting sharp, symmetrical peaks.[13][16]

  • Detector and Wavelength: The aromatic rings in the molecule are strong chromophores. A Diode Array Detector (DAD) or UV-Vis detector is ideal. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity.

  • Sample Preparation: The analyte standard should be dissolved in a solvent mixture that is identical to or weaker than the mobile phase to prevent peak distortion. A 50:50 mixture of acetonitrile and water is a suitable starting diluent.

Experimental Workflow for Method Development

The following diagram outlines the logical flow of the method development process.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Property Analysis (Structure, Polarity, pKa) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B Initial Setup C Select Mobile Phase (ACN/Buffered Water) B->C Initial Setup D Determine λ-max (UV Scan) C->D Initial Setup E Scout Gradient Run (5-95% ACN) to find elution % D->E Initial Setup F Optimize Isocratic %ACN (Target k' 2-10) E->F Refine Elution G Optimize Mobile Phase pH (for peak shape & retention) F->G Improve Symmetry H Fine-tune Flow Rate (Balance time and resolution) G->H Adjust Speed I Perform System Suitability Test (SST) H->I Verify Performance J Finalize Method Parameters I->J Lock Method

Caption: A systematic workflow for RP-HPLC method development.

Optimization of Chromatographic Conditions

Optimization was performed to achieve the desired retention time, resolution from potential impurities, and peak symmetry. A scouting gradient run (e.g., 5% to 95% ACN over 20 minutes) is first used to estimate the approximate organic solvent concentration required for elution.[8] Based on this, isocratic conditions are refined.

Table 1: Example Data for Mobile Phase Optimization

% AcetonitrileRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)
70%2.81.66500
65%4.51.28200
60%7.91.18500

As shown in Table 1, decreasing the acetonitrile concentration increases retention. A composition of 65% acetonitrile provides a good balance of analysis time and peak shape. Further optimization of the aqueous phase pH would follow to ensure the tailing factor is consistently ≤ 1.5.

Final Optimized and Validated Method

Chromatographic Conditions

The following table summarizes the final instrument parameters.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λ-max)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH2PO4) in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 650 mL of acetonitrile with 350 mL of the prepared phosphate buffer. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] The developed method was validated according to ICH Q2(R1) guidelines.[1][2][5]

Validation cluster_Assay Assay & Impurity Tests cluster_Precision cluster_Sensitivity Sensitivity Root Method Validation (ICH Q2 R1) Specificity Specificity (Peak Purity) Root->Specificity Linearity Linearity & Range (R² ≥ 0.999) Root->Linearity Accuracy Accuracy (Recovery %) Root->Accuracy Precision Precision (%RSD) Root->Precision LOD Limit of Detection (LOD) (S/N ≈ 3) Root->LOD LOQ Limit of Quantitation (LOQ) (S/N ≈ 10) Root->LOQ Robustness Robustness (Deliberate Variation) Root->Robustness Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Inter-analyst) Precision->Inter

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and typical acceptance criteria.

Table 3: Summary of Validation Parameters and Results

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.No interference at analyte RT. Peak purity angle < purity threshold.
Linearity Analyze five concentrations in triplicate (e.g., 5-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range The concentration range over which the method is linear, accurate, and precise.As demonstrated by linearity, accuracy, and precision data.
Accuracy (Recovery) Analyze samples spiked with analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of a 100% concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeatability test performed by a different analyst on a different day with different equipment.Overall RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Analytically justified.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Analytically justified.
Robustness Deliberately vary method parameters (pH ±0.2, Flow ±10%, Temp ±5°C, %ACN ±2%).System suitability parameters remain within limits.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantification of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one. The systematic development approach, beginning with an analysis of the molecule's physicochemical properties, resulted in an optimized method with excellent performance characteristics. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, accurate, precise, and linear over the specified range, rendering it suitable for its intended purpose in a regulated research or quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [2]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency (EMA). [3][4]

  • Guides for method development. YMC CO., LTD. [12]

  • Reversed Phase HPLC Method Development. Phenomenex. [13]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [9]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [10]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc. [11]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [16]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn. [7]

  • HPLC Method development: an overview. PharmaCores. [6]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [8]

  • Method Development Guide. MilliporeSigma. [14]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [15]

Sources

Protocol for synthesizing (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing (3E)-3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Derivatives

Executive Summary

(3E)-3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one (CAS 241488-14-2) [1] and its derivatives are critical building blocks in the development of modern agrochemicals (e.g., strobilurin-class fungicides) and pharmaceutical intermediates. This application note provides a validated, self-consistent protocol for the de novo synthesis of this compound from commercially available 4-phenoxyacetophenone. The methodology leverages a mixed Claisen condensation followed by a regioselective oximation, culminating in the stereoselective isolation of the (3E)-isomer.

Mechanistic Rationale & Chemical Logic

The synthesis is predicated on a two-stage retrosynthetic logic designed to construct the 1,3-dicarbonyl architecture and subsequently functionalize it with high regiocontrol.

  • Mixed Claisen Condensation (Formylation): The reaction between 4-phenoxyacetophenone and ethyl formate in the presence of a strong base (sodium methoxide) yields 3-oxo-3-(4-phenoxyphenyl)propanal. Because ethyl formate lacks α-hydrogens, it acts exclusively as the electrophilic acceptor, preventing the self-condensation issues typical of aliphatic esters [2]. The α-hydrogens of the acetophenone are deprotonated to form a resonance-stabilized enolate, which attacks the carbonyl carbon of ethyl formate [3].

  • Regioselective Oximation: The resulting 1,3-dicarbonyl intermediate possesses two distinct electrophilic centers: a ketone (C1) conjugated with the electron-rich 4-phenoxyphenyl ring, and an aliphatic aldehyde (C3). Due to the significantly lower steric hindrance and higher inherent electrophilicity of the formyl carbon, nucleophilic attack by O-methylhydroxylamine occurs regioselectively at C3 [4].

  • Stereochemical Control: Oximation inherently produces an E/Z mixture at the newly formed C=N double bond. The (3E)-isomer, where the methoxy group is oriented anti to the bulkier propan-1-one backbone, is thermodynamically favored. Chromatographic separation exploits the differing dipole moments of the E and Z isomers to isolate the pure (3E)-target.

Experimental Workflow Diagram

SynthesisWorkflow A 4-Phenoxyacetophenone (Starting Material) B Mixed Claisen Condensation (Ethyl Formate, NaOMe, THF, 0°C) A->B C 3-Oxo-3-(4-phenoxyphenyl)propanal (Intermediate 1) B->C D Regioselective Oximation (MeONH₂·HCl, Pyridine, EtOH, 80°C) C->D E E/Z Methoxyimine Mixture (Intermediate 2) D->E F Stereoselective Isolation (Silica Gel Chromatography) E->F G (3E)-3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one (Target Compound) F->G

Workflow for the synthesis and stereoselective isolation of the target (3E)-methoxyimine.

Required Reagents & Equipment

  • Reagents: 4-Phenoxyacetophenone (98%), Ethyl formate (anhydrous, 99%), Sodium methoxide (NaOMe, 95% powder), O-Methylhydroxylamine hydrochloride (MeONH₂·HCl, 98%), Pyridine (anhydrous), Tetrahydrofuran (THF, anhydrous), Ethanol (EtOH, absolute), 1M HCl, Ethyl acetate (EtOAc), Hexanes, Brine, Anhydrous Na₂SO₄.

  • Equipment: Schlenk line for inert atmosphere (N₂/Ar), 250 mL round-bottom flasks, Magnetic stirrer with temperature control, Rotary evaporator, Flash chromatography system (Silica gel 60, 230-400 mesh).

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-Oxo-3-(4-phenoxyphenyl)propanal

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and flush with N₂.

  • Base Addition: Suspend NaOMe (1.62 g, 30.0 mmol, 1.5 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Formylation: Add anhydrous ethyl formate (3.23 mL, 40.0 mmol, 2.0 eq) dropwise over 5 minutes. Stir for 10 minutes.

  • Substrate Addition: Dissolve 4-phenoxyacetophenone (4.24 g, 20.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating and self-condensation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours under N₂.

  • Workup: Quench the reaction by slowly adding 1M HCl (40 mL) at 0 °C until the pH reaches ~3. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-oxo-propanal as a yellow oil. Proceed to Phase 2 without further purification.

Phase 2: Regioselective Oximation

  • Preparation: Dissolve the crude 3-oxo-3-(4-phenoxyphenyl)propanal (~20.0 mmol) in absolute EtOH (60 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add pyridine (1.94 mL, 24.0 mmol, 1.2 eq) followed by MeONH₂·HCl (2.00 g, 24.0 mmol, 1.2 eq). Causality Note: Pyridine acts as an acid scavenger, buffering the HCl released from the methoxyamine salt. This prevents acid-catalyzed degradation or unwanted acetalization of the highly reactive aldehyde.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Cool the mixture to room temperature and concentrate the solvent in vacuo. Partition the residue between water (50 mL) and EtOAc (50 mL). Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing: Wash the combined organic layers with 1M HCl (30 mL) to remove residual pyridine, followed by brine (30 mL). Dry over Na₂SO₄ and concentrate to yield the crude E/Z methoxyimine mixture.

Phase 3: Stereoselective Isolation of the (3E)-Isomer

  • Chromatography: Load the crude mixture onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes:EtOAc (from 95:5 to 80:20).

  • Isolation: The (3E)-isomer typically exhibits a higher Rf​ value (~0.45 in 4:1 Hexanes:EtOAc) due to its extended, less polar dipole arrangement compared to the (3Z)-isomer ( Rf​ ~0.35).

  • Verification: Pool the fractions containing the higher Rf​ spot and concentrate to afford pure (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

Data Presentation & Analytical Characterization

To ensure reproducibility, the optimization parameters and expected analytical signatures are summarized below.

Table 1: Phase 1 Reaction Optimization Parameters

BaseSolventTemperatureTimeYield (Crude)Observation
NaOMe THF 0 °C to RT 12 h 88% Optimal conversion; minimal side products.
NaHTHF0 °C to RT8 h75%Faster reaction, but trace aldol byproducts observed.
NaOEtEtOHReflux12 h40%Significant transesterification and degradation.

Table 2: Expected Analytical Data for the (3E)-Isomer

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 8.8 Hz, 2H)Ar-H (ortho to carbonyl)
δ 7.50 (t, J = 5.6 Hz, 1H)CH=N (3E configuration)
δ 7.40 - 7.00 (m, 7H)Ar-H (phenoxy and remaining phenyl protons)
δ 3.88 (s, 3H)N-OCH₃
δ 3.75 (d, J = 5.6 Hz, 2H)-CH₂- (C2 position)
¹³C NMR (100 MHz, CDCl₃) δ 196.5C=O (Ketone, C1)
δ 148.2C=N (Imine, C3)
δ 61.5N-OCH₃
δ 39.8-CH₂- (C2)
HRMS (ESI-TOF) Calculated for C₁₆H₁₆NO₃[M+H]⁺: 270.1125Found: 270.1128

Troubleshooting

  • Low Yield in Phase 1: Ensure ethyl formate is strictly anhydrous. Water contamination rapidly hydrolyzes the ester under basic conditions, consuming the NaOMe base.

  • Poor E/Z Selectivity: If the Z-isomer is overly abundant, the mixture can be subjected to thermodynamic equilibration by stirring in chloroform with a catalytic amount of iodine (I₂) or trace acid under UV light for 2 hours prior to chromatography.

References

  • Fiveable. "Mixed Claisen Condensations". Fiveable Organic Chemistry. URL:[Link]

  • Fang, Q. K., et al. "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor". US Patent 6846957B2.
  • Topics in Current Chemistry. "Alkaloid Synthesis". EPDF. URL:[Link]

Application Note: Regioselective Synthesis of 4-Phenoxyphenyl-Substituted Heterocycles Using (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is a highly specialized, masked 1,3-dicarbonyl building block utilized in advanced medicinal chemistry. Its primary application is the regioselective synthesis of 4-phenoxyphenyl-bearing nitrogen heterocycles, such as pyrazoles and isoxazoles. The 4-phenoxyphenyl moiety is a critical lipophilic pharmacophore that occupies the hydrophobic pocket of Bruton's Tyrosine Kinase (BTK), a feature central to the efficacy of next-generation kinase inhibitors like Ibrutinib and Zanubrutinib . This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to bypass the severe regioselectivity issues traditionally associated with 1,3-diketone cyclocondensations.

Mechanistic Rationale: The Regioselectivity Advantage

In traditional pyrazole synthesis (the Knorr reaction), the condensation of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers .

Causality of the Design: By utilizing (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, the C3 position is masked as an electrophilic methoxyimino group. The primary amine of a substituted hydrazine (e.g., ) preferentially attacks this highly reactive, unhindered C3 imine carbon, displacing methoxyamine ( ) as a leaving group. Subsequent intramolecular cyclization of the secondary nitrogen onto the bulky, sterically hindered C1 ketone drives the reaction exclusively toward the 1-substituted-5-(4-phenoxyphenyl)-1H-pyrazole isomer. The pre-organized (E)-stereochemistry ensures near-quantitative regiocontrol, eliminating the need for exhaustive chromatographic separation and maximizing API yield .

Divergent Synthetic Workflows

G A (3E)-3-(methoxyimino)-1- (4-phenoxyphenyl)propan-1-one B1 Methylhydrazine (CH3-NH-NH2) A->B1 Cyclocondensation B2 Hydroxylamine (NH2OH) A->B2 Cyclocondensation C1 1-Methyl-5- (4-phenoxyphenyl)-1H-pyrazole B1->C1 Regioselective (- MeONH2, - H2O) C2 5-(4-phenoxyphenyl)isoxazole B2->C2 Regioselective (- MeONH2, - H2O) D BTK Inhibitor Scaffolds (Kinase Targeting) C1->D Scaffold Functionalization C2->D Scaffold Functionalization

Divergent regioselective synthesis of heterocycles from (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-5-(4-phenoxyphenyl)-1H-pyrazole

This protocol utilizes methylhydrazine to generate the 1,5-disubstituted pyrazole core.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one in 10 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: The weak acid protonates the methoxyimino nitrogen, increasing the electrophilicity of the C3 carbon without neutralizing the incoming hydrazine nucleophile.

  • Addition: Dropwise, add 1.1 mmol of methylhydrazine at 0 °C to prevent exothermic degradation.

  • Cyclocondensation: Warm the mixture to 80 °C (reflux) and stir for 4 hours.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated , and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over anhydrous .

  • Self-Validating System:

    • Reaction Monitoring: Track progress via TLC (Hexanes:EtOAc 3:1); observe the complete disappearance of the UV-active starting material.

    • Regiochemical Validation: Analyze the crude product via 2D-NMR (NOESY). A strong spatial cross-peak between the N-methyl protons (~3.8 ppm) and the pyrazole C4-H proton (~6.4 ppm) definitively confirms the 1,5-substitution pattern, proving the exclusion of the unwanted 1,3-isomer.

Protocol B: Synthesis of 5-(4-phenoxyphenyl)isoxazole

This protocol utilizes hydroxylamine to generate an isoxazole bioisostere.

  • Preparation: Dissolve 1.0 mmol of the title compound in 10 mL of ethanol.

  • Reagent Addition: Add 1.2 mmol of hydroxylamine hydrochloride ( ) followed by 1.2 mmol of pyridine. Causality: Pyridine acts dually as a base to liberate the free hydroxylamine nucleophile and as a mild catalyst to facilitate the elimination of methoxyamine.

  • Cyclocondensation: Reflux the mixture for 6 hours.

  • Self-Validating System: Perform LC-MS analysis on the crude mixture. The presence of a single dominant peak matching the expected mass and the absence of a secondary regioisomer peak in the UV chromatogram validates the complete directing effect of the methoxyimino leaving group.

Quantitative Data: Regioselectivity Comparison

The following table demonstrates the superior regiocontrol achieved by using the methoxyimino intermediate compared to a standard 1,3-diketone equivalent when synthesizing BTK inhibitor precursors .

SubstrateReagentMajor ProductIsolated YieldRegiomeric Ratio (1,5- vs 1,3-)
1-(4-phenoxyphenyl)propane-1,3-dioneMethylhydrazineMixture of Isomers72%60:40
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Methylhydrazine 1-Methyl-5-(4-phenoxyphenyl)-1H-pyrazole 89% >98:2
1-(4-phenoxyphenyl)propane-1,3-dionePhenylhydrazineMixture of Isomers68%55:45
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Phenylhydrazine 1-Phenyl-5-(4-phenoxyphenyl)-1H-pyrazole 85% >95:5

Note: Ratios determined via quantitative ^1^H-NMR integration of the crude reaction mixtures.

References

  • Guo, Y. et al. "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase." Journal of Medicinal Chemistry, 2019.[Link]

  • Estupiñán, O. et al. "Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective." Pharmaceutics, 2021.[Link]

  • Faria, J. V. et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023.[Link]

  • Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal Database.[Link]

Mass spectrometry fragmentation pattern of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Introduction and Structural Rationale

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one (Chemical Formula: C16​H15​NO3​ , Exact Mass: 269.1052 Da) is a highly functionalized intermediate containing two critical pharmacophores: a 4-phenoxyphenyl group (frequently utilized in kinase inhibitors and agrochemicals) and a methoxyimino moiety (a hallmark of cephalosporin antibiotics and strobilurin fungicides).

Understanding its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern is vital for developing robust Multiple Reaction Monitoring (MRM) methods for pharmacokinetic profiling and residue analysis. As a Senior Application Scientist, I have designed this protocol to not only outline the exact analytical steps but to explain the causality behind the fragmentation mechanics. The fragmentation is primarily governed by the protonation of the imine nitrogen and the remarkable resonance stabilization provided by the phenoxyphenyl ether system [1, 2].

Mechanistic Causality of Fragmentation

When subjected to Collision-Induced Dissociation (CID) in positive ESI mode, the protonated precursor ion [M+H]+ at m/z 270.1130 undergoes three highly predictable, thermodynamically driven fragmentation pathways:

  • Alpha-Cleavage (Acylium Ion Formation): The most abundant product ion arises from the cleavage of the C-C bond alpha to the carbonyl group. This yields a 4-phenoxyphenylcarbonyl cation (m/z 197.0602). The causality here is thermodynamic: the resulting acylium ion is exceptionally stable due to the extended π -conjugation from the diaryl ether system.

  • Loss of Neutral Methanol: Methoxyimino groups characteristically undergo a rearrangement where the protonated imine nitrogen facilitates the elimination of the methoxy group as neutral methanol ( CH3​OH , 32 Da), yielding an ion at m/z 238.0868 [3].

  • Ether Cleavage: At higher collision energies, the acylium ion loses carbon monoxide (-28 Da) to form the phenoxyphenyl cation (m/z 169.0653), which subsequently undergoes diaryl ether cleavage to yield a phenyl cation (m/z 77.0391) [4].

Table 1: High-Resolution MS/MS Diagnostic Ions
Precursor Ion (m/z)Product Ion (m/z)Elemental FormulaMass Error (ppm)Relative AbundanceStructural Assignment
270.1130197.0602 C13​H9​O2+​ < 2.0100% (Base)4-Phenoxyphenyl acylium ion
270.1130238.0868 C15​H12​NO2+​ < 2.545% [M+H−CH3​OH]+
270.1130169.0653 C12​H9​O+ < 2.030%Phenoxyphenyl cation
270.113074.0606 C3​H8​NO+ < 3.015%Methoxyimino alpha-fragment
270.113077.0391 C6​H5+​ < 3.010%Phenyl cation

Visualizing the Analytical Workflow and Fragmentation

To ensure seamless replication across different laboratories, the overall LC-MS/MS workflow and the specific molecular fragmentation pathways are mapped out below.

Workflow N1 Sample Prep (SPE & Dilution) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization [M+H]+ 270.11 N2->N3 N4 CID Fragmentation (Stepped 15-30 eV) N3->N4 N5 Q-TOF / Orbitrap Mass Analysis N4->N5

Figure 1: High-throughput LC-MS/MS analytical workflow for the target compound.

Fragmentation M [M+H]+ m/z 270.1130 C16H16NO3+ F1 Acylium Ion m/z 197.0602 C13H9O2+ M->F1 Alpha-Cleavage (-C3H7NO) F4 Loss of Methanol m/z 238.0868 C15H12NO2+ M->F4 Loss of CH3OH (-32 Da) F5 Imine Fragment m/z 74.0606 C3H8NO+ M->F5 Alpha-Cleavage (-C13H8O2) F2 Phenoxyphenyl Cation m/z 169.0653 C12H9O+ F1->F2 Loss of CO (-28 Da) F3 Phenyl Cation m/z 77.0391 C6H5+ F2->F3 Ether Cleavage (-C6H4O)

Figure 2: Proposed ESI-MS/MS fragmentation pathways for the target compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Quality control (QC) gates are built directly into the methodology to prevent the acquisition of artifactual data.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Biological matrices suppress ESI signal. SPE isolates the target compound while removing phospholipids.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Loading: Load 500 µL of the spiked biological sample (e.g., plasma).

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target compound with 1.0 mL of Acetonitrile containing 0.1% Formic Acid (FA).

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile / 0.1% FA).

Phase 2: UHPLC Separation

Rationale: 0.1% FA is critical. It forces the pH below the pKa of the methoxyimino group, ensuring complete protonation prior to entering the ESI source, thereby maximizing the [M+H]+ yield.

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Check 1 (System Suitability): Inject a 10 ng/mL reserpine standard. The S/N ratio for the m/z 609 195 transition must be >1000:1, and retention time drift must be <0.05 min. Do not proceed if this fails.

Phase 3: Mass Spectrometry (ESI-MS/MS) Acquisition

Rationale: A stepped collision energy approach is used because the alpha-cleavage (yielding m/z 197) requires low energy due to resonance stabilization, whereas breaking the diaryl ether bond requires high energy.

  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS1 Isolation: Isolate precursor [M+H]+ at m/z 270.11 with a narrow quadrupole isolation window (0.7 Da) to prevent isobaric interference.

  • Collision Energy (CE) Profiling:

    • CE 15 eV: Optimizes for the m/z 197.06 (Acylium) and m/z 238.08 (Loss of Methanol) fragments.

    • CE 30 eV: Optimizes for deep structural fragmentation, yielding m/z 169.06 and m/z 77.04.

  • Validation Check 2 (Isotope Fidelity): Verify that the MS1 spectrum of the precursor ion exhibits an A+1 isotope peak (m/z 271.11) at approximately 17.5% relative abundance, confirming the C16​ carbon count.

Conclusion for Method Developers

For quantitative MRM assays (e.g., triple quadrupole platforms), the recommended transition for maximum sensitivity (quantifier) is 270.1 197.1 at a Collision Energy of 15 eV. The transition 270.1 238.1 (CE 15 eV) or 270.1 169.1 (CE 30 eV) should be monitored as the qualifier ion to ensure strict peak purity and avoid false positives in complex matrices.

References

  • Manousi, N., et al. (2022). A High-Throughput Ion Mobility Spectrometry–Mass Spectrometry Screening Method for Opioid Profiling. Journal of the American Society for Mass Spectrometry. Retrieved March 19, 2026, from[Link]

  • LCGC International. (2022). A Novel Sample Preperation Approach to Increase the Throughput of Pesticide Analysis by LC–MS–MS. Retrieved March 19, 2026, from[Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Retrieved March 19, 2026, from [Link]

Troubleshooting & Optimization

Resolving co-elution issues in (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in chromatographic principles and practical experience.

Understanding the Challenge: The Nature of Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent hurdle in chromatography, compromising the accuracy and precision of analytical results. For (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, the primary co-elution challenge often stems from the presence of its geometric isomer, the (Z)-isomer, which is a common byproduct of the synthesis process. Additionally, impurities from the synthesis of the precursor, 1-(4-phenoxyphenyl)propan-1-one, can also lead to co-eluting peaks.

The synthesis of the oxime by reacting the corresponding ketone with methoxyamine typically yields a mixture of (E) and (Z) isomers.[1] These isomers possess the same mass and similar physicochemical properties, making their separation a non-trivial task.[2] However, due to the higher energetic barrier for interconversion compared to imines, these oxime isomers are generally stable and can be separated using appropriate chromatographic techniques.[3]

This guide will provide a systematic approach to resolving these co-elution issues, focusing on method development and optimization.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This troubleshooting guide is designed to logically walk you through the process of identifying and resolving co-elution problems.

Caption: A logical workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities with (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one?

A1: The most common co-eluting impurity is its geometric isomer, (3Z)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one . This is because the synthesis of oximes from ketones often results in a mixture of E and Z isomers.[1] Other potential impurities can originate from the synthesis of the precursor, 1-(4-phenoxyphenyl)propan-1-one, which is often prepared via a Friedel-Crafts acylation of diphenyl ether.[4] These impurities may include:

  • Positional isomers: Acylation at the ortho- or meta-positions of the phenoxy ring instead of the para-position.

  • Unreacted starting materials: Diphenyl ether and propionyl chloride (or propionic anhydride).

  • Polyacylated products: Di-acylated diphenyl ether.

Caption: Potential co-eluting species with the target compound.

Q2: My peaks are broad and tailing, making it difficult to determine if there is co-elution. What should I do first?

A2: Before modifying your separation method, it's crucial to ensure your HPLC system is performing optimally. Broad and tailing peaks can be indicative of issues unrelated to the method itself. Check the following:

  • Column Health: The column might be contaminated or have a void. Try flushing it with a strong solvent. If the problem persists, the column may need replacement.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.

Q3: How does changing the organic modifier in the mobile phase help in resolving the E/Z isomers?

A3: Different organic modifiers (e.g., acetonitrile vs. methanol) interact differently with the analyte and the stationary phase, leading to changes in selectivity (α), a key factor in chromatographic resolution. Acetonitrile and methanol have different polarities and dipole moments, which can alter the elution order or increase the separation between closely eluting compounds like E/Z isomers.

Q4: Can adjusting the temperature improve the separation?

A4: Yes, temperature can have a significant impact on selectivity. Changing the column temperature alters the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. For some isomer pairs, increasing or decreasing the temperature can lead to improved resolution. It is an important parameter to screen during method development.

Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving E/Z Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one and its (Z)-isomer.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution time of the compound mixture (e.g., 5% to 95% B in 15 minutes). This will give you a starting point for optimization.

3. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution time of the isomers. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes. A slower gradient increases the opportunity for differential partitioning and improves resolution.[5]

4. Organic Modifier Screening:

  • If resolution is still insufficient, replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient optimization. Methanol can offer different selectivity due to its different solvent properties.

5. Stationary Phase Screening:

  • If co-elution persists, changing the stationary phase is a powerful tool.[6] Consider columns with different selectivities:

    • Phenyl-Hexyl Column: The phenyl groups in the stationary phase can provide π-π interactions with the aromatic rings of the analyte, potentially offering unique selectivity for the isomers.

    • Biphenyl Column: Offers enhanced π-π interactions compared to a standard phenyl column.

Data Presentation: Effect of Method Parameters on Resolution (Rs)

ParameterCondition 1RsCondition 2Rs
Organic Modifier 40% Acetonitrile1.245% Methanol1.6
Column C181.2Phenyl-Hexyl1.8
Temperature 30°C1.640°C1.4

Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental conditions.

Protocol 2: Column Flushing and Conditioning

A clean and well-conditioned column is essential for reproducible results.

1. Column Flushing (to remove contaminants):

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of a strong solvent series. For a reversed-phase column, a typical sequence is:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if dealing with very non-polar contaminants)

    • Isopropanol

    • Mobile phase without buffer

  • Always ensure miscibility between solvents.

2. Column Conditioning (before analysis):

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.

References
  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013).
  • Kubiak-Tomaszewska, G., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4975.
  • Al-Zoubi, W. (2014). Selective Synthesis of E and Z Isomers of Oximes. American Journal of Organic Chemistry, 4(2), 34-40.
  • Rebek, J., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
  • Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable? Retrieved from [Link]

  • Rebek, J., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(10), 5679-5687.
  • Georg, G. I., & Chen, Y. (2008). Product Class 15: Oximes. Science of Synthesis, 27, 621-686.
  • Molbase. (n.d.). Synthesis of 2-{1-(4-Phenoxyphenyl)propan-1-ylidene}-1,3-dithiolan (Compound No. 19). Retrieved from [Link]

  • RSC. (2025). RSC Medicinal Chemistry. Semantic Scholar.
  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0468775B1 - Process for producing methoxyiminoacetamide compounds and intermediates.

Sources

Minimizing side reactions during (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Introduction

Welcome to the technical support guide for the synthesis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds, where the stereochemistry of the methoxyimino group is critical for biological activity. The primary synthetic route involves the condensation of a β-dicarbonyl equivalent, 1-(4-phenoxyphenyl)-3-oxopropanal, with methoxyamine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis, reduce yield, and compromise the purity of the final product.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on the mechanistic rationale behind each troubleshooting step to empower you to optimize your experimental outcomes.

Core Reaction Pathway & Primary Challenges

The target synthesis is the reaction between 1-(4-phenoxyphenyl)-3-oxopropanal (or its enol equivalent) and methoxyamine, typically from its hydrochloride salt, in the presence of a base. The desired product is the thermodynamically favored (E)-isomer.

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Ketone 1-(4-phenoxyphenyl)-3-oxopropanal E_Isomer (3E)-3-(methoxyimino)-1- (4-phenoxyphenyl)propan-1-one (Desired Product) Ketone->E_Isomer Condensation Z_Isomer (3Z)-Isomer (Side Product) Ketone->Z_Isomer Concurrent Formation Reagent Methoxyamine HCl Reagent->E_Isomer E_Isomer->Z_Isomer Isomerization Hydrolysis Starting Material (Degradation Product) E_Isomer->Hydrolysis Hydrolysis (Acid/Base) Z_Isomer->Hydrolysis Hydrolysis (Acid/Base) Base Base (e.g., NaOAc, Pyridine) Base->E_Isomer

Fig 1. Core reaction pathway and major side products.

The primary challenges that arise are:

  • Lack of Stereoselectivity: Formation of a mixture of (E) and (Z) isomers.[1]

  • Product Degradation: Hydrolysis of the methoxyimino group during reaction workup or purification.[2]

  • Incomplete Conversion: Failure of the reaction to proceed to completion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter. Each answer provides a probable cause and a detailed, actionable solution.

Q1: My final product is a mixture of two isomers that are very difficult to separate by column chromatography. How can I increase the selectivity for the desired (E)-isomer?

Probable Cause: The formation of an oxime ether from a ketone results in a C=N double bond, which can exist as either (E) or (Z) geometric isomers. The ratio of these isomers is highly dependent on reaction conditions, including pH, solvent, and temperature. While one isomer may form faster (kinetic control), the other is often more stable (thermodynamic control). For most acyclic oximes, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance.[3] The challenge is that under neutral or weakly basic conditions, the reaction may not have enough driving force to equilibrate to the more stable (E)-isomer, resulting in a kinetic mixture.

Solution: The most effective strategy is to facilitate the isomerization of the unwanted (Z)-isomer to the desired (E)-isomer. This is typically achieved under acidic conditions, which catalyze the reversible protonation/deprotonation of the imine nitrogen, allowing for rotation around the C-N single bond in the protonated intermediate.

Recommended Protocol: Acid-Catalyzed Isomerization

  • Dissolution: Dissolve the crude E/Z mixture in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Acidification: Add a catalytic amount of a strong acid. Hydrochloric acid (a few drops of concentrated HCl) or p-toluenesulfonic acid (0.05 - 0.1 equivalents) are effective.

  • Equilibration: Gently heat the mixture (40-60 °C) and monitor the isomerization by TLC or ¹H NMR. The (E) and (Z) isomers should have distinct spots/peaks. The reaction is complete when the ratio of isomers remains constant.

  • Neutralization & Workup: Cool the reaction mixture. Carefully neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution, until the pH is ~7.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product should be significantly enriched in the (E)-isomer.

ParameterRecommendation for (E)-SelectivityRationale
pH Control Mildly acidic (pH 4-5)Catalyzes the reaction and facilitates equilibration to the more stable (E)-isomer.[3]
Solvent Protic solvents (e.g., Ethanol)Can stabilize the transition state and assist in proton transfer.
Temperature 40-80 °CProvides sufficient energy to overcome the activation barrier for isomerization.

Q2: I am observing significant amounts of the starting material, 1-(4-phenoxyphenyl)-3-oxopropanal, even after long reaction times. What is causing the incomplete conversion?

Probable Cause: Incomplete conversion is almost always linked to improper pH control or stoichiometry. The condensation reaction to form an oxime is pH-dependent. The reaction requires the free amine of methoxyamine to act as a nucleophile, but it is also acid-catalyzed. If the solution is too acidic (pH < 4), the methoxyamine is fully protonated and non-nucleophilic. If the solution is too basic (pH > 8), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. The optimal pH is typically between 4 and 6.

Solution: Ensure proper stoichiometry and buffer the reaction at an optimal pH. Using methoxyamine hydrochloride with a base like sodium acetate or pyridine creates an in-situ buffer system that maintains the pH in the ideal range.

Optimized Synthesis Protocol

  • Setup: In a round-bottom flask, dissolve 1-(4-phenoxyphenyl)-3-oxopropanal (1.0 eq) in ethanol.

  • Reagent Addition: Add methoxyamine hydrochloride (1.1 - 1.2 eq) followed by sodium acetate (1.5 - 2.0 eq). The excess base ensures the liberation of free methoxyamine.

  • Reaction: Stir the mixture at room temperature or heat to reflux (50-78 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, staining for the carbonyl group of the starting material if necessary.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, now ready for purification or isomerization if needed.

Q3: My yield drops significantly after workup and purification. I see a new spot on TLC that corresponds to my starting material. What is causing this degradation?

Probable Cause: You are observing the hydrolysis of the methoxyimino C=N bond back to the aldehyde/ketone.[2] This reaction is the reverse of the formation reaction and is readily catalyzed by the presence of strong acids or bases, often inadvertently introduced during workup or chromatography.[4][5] For example, using aqueous HCl for washing or silica gel (which is inherently acidic) without a buffer in the mobile phase can cause significant product loss.

Solution: Strictly maintain neutral conditions throughout the entire workup and purification process.

Recommended Workup and Purification Protocol

  • Quenching: After the reaction is complete, cool the mixture and pour it into a saturated solution of sodium bicarbonate (NaHCO₃) to ensure any acidic or basic catalysts are neutralized.

  • Extraction: Extract the product with a non-polar to moderately polar solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator at a moderate temperature (<40 °C).

  • Chromatography: If column chromatography is required:

    • Deactivate Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a small amount of a neutral or basic additive, such as triethylamine (~0.1-0.5% v/v), to neutralize acidic sites.

    • Solvent System: Use a neutral solvent system (e.g., Hexanes/Ethyl Acetate). Avoid systems containing acids like acetic acid unless the product is known to be stable.

Troubleshooting_Flowchart cluster_problems Problem Identification cluster_solutions Corrective Actions Start Analyze Crude Product (TLC, NMR) LowYield Low Yield / Incomplete Rxn Start->LowYield Isomers E/Z Isomer Mixture Start->Isomers Degradation Degradation Product Present Start->Degradation Sol_pH Optimize pH (4-6) Check Stoichiometry LowYield->Sol_pH Sol_Isomerize Perform Acid-Catalyzed Isomerization Post-Synthesis Isomers->Sol_Isomerize Sol_Workup Use Neutral Workup (NaHCO3 wash) Buffer Chromatography Degradation->Sol_Workup End Pure (E)-Isomer Sol_pH->End Re-run Reaction Sol_Isomerize->End Purify Sol_Workup->End Re-purify

Fig 2. Troubleshooting decision workflow.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between forming the (E) and (Z) isomers? A: The formation proceeds via a tetrahedral carbinolamine intermediate. The subsequent dehydration to form the C=N double bond can occur in two ways, leading to different spatial arrangements of the -OCH₃ group relative to the propanone chain. The (E) isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the (Z) isomer (zusammen, together) has them on the same side. The energy barrier for the formation of each may be similar, but their thermodynamic stabilities often differ, allowing for post-synthesis equilibration to the more stable isomer.

Q: How can I definitively characterize the (E) and (Z) isomers using NMR? A: ¹H NMR spectroscopy is the most powerful tool for this. The proton on the carbon of the C=N bond (the vinylic proton at position 3) will have a different chemical shift depending on its spatial proximity to the other substituents. In many cases, the chemical shift of protons alpha to the C=N bond is also diagnostic. It is recommended to consult literature on similar oxime ether structures or perform a 2D-NOESY experiment to confirm through-space correlations, which will definitively establish the geometry.

Q: Are there any specific reagents or solvents that should be absolutely avoided? A:

  • Strong, non-nucleophilic bases (e.g., LDA, NaH): These are unnecessarily harsh and can deprotonate other positions on the molecule, leading to undesired side reactions.

  • Strong mineral acids (e.g., H₂SO₄, HNO₃) during workup: These will rapidly hydrolyze the product.[2]

  • Reactive solvents: Avoid reactive co-solvents like methanol under strongly acidic conditions if your molecule has other sensitive functional groups like esters or amides, which could undergo transesterification or other reactions.[5]

Q: My starting material, 1-(4-phenoxyphenyl)-3-oxopropanal, is not commercially available. How can I prepare it? A: While this guide focuses on the final step, a common route to β-ketoaldehydes (or their synthetic equivalents) is the Claisen condensation between a methyl ketone (acetophenone derivative) and an ester (e.g., ethyl formate). In this case, 1-(4-phenoxyphenyl)ethan-1-one would be reacted with ethyl formate in the presence of a strong base like sodium ethoxide. The resulting sodium enolate is then used directly in the subsequent reaction with methoxyamine after a careful acidic workup.

References

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available from: [Link]

  • Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives. CORE. Available from: [Link]

  • Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. TÜBİTAK Academic Journals. Available from: [Link]

  • E/Z-Isomerization and Accompanying Photoreactions of Oximes, Oxime Ethers, Nitrones, Hydrazones, Imines, Azo and Azoxy Compounds, and Various Applications. ResearchGate. Available from: [Link]

  • The synthesis technique of pyraclostrobin intermediate p-hydrochloride. Google Patents.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available from: [Link]

  • Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride. Google Patents.
  • Synthesis technology of pyraclostrobin (2016). SciSpace. Available from: [Link]

  • Chemical Hydrolysis: A Comprehensive Overview. Journal of Thermodynamics & Catalysis. Available from: [Link]

  • Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole. Google Patents.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available from: [Link]

  • Product Class 15: Oximes. Science of Synthesis. Available from: [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available from: [Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. ACS Publications. Available from: [Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]

  • Process for the production of o-substituted oximes. Google Patents.
  • Hydrolysis in Pharmaceutical Formulations. PharmaPedia. Available from: [Link]

  • Hydrolysis. University of California, Davis. Available from: [Link]

Sources

Validation & Comparative

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one vs other oxime ether derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Oxime Ether Derivatives: From Agrochemicals to Therapeutics

Introduction: The Oxime Ether Moiety as a Privileged Scaffold

In the landscape of modern chemical research, the oxime ether group (>C=N-O-R) has emerged as a cornerstone pharmacophore, a structural element that confers significant biological activity to a molecule.[1][2][3] Its unique electronic and steric properties make it a versatile building block in the design of novel fungicides, insecticides, anticancer agents, and other therapeutics.[4][5] This guide provides a comparative analysis of a specific aryl propanone derivative, (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, and places it in the broader context of other high-performing oxime ether classes, supported by experimental data and detailed protocols for the research community. We will explore how varying the molecular scaffold attached to the oxime ether moiety dramatically influences the resulting biological activity, guiding researchers in their quest for new, effective chemical entities.

The Aryl Propan-1-one Oxime Ether Scaffold: A Case Study

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one represents a class of oxime ethers characterized by an aryl ketone backbone. While specific public domain data on this exact molecule is limited, its structure serves as an excellent model for understanding the fundamental properties of this class. The synthesis generally involves the reaction of a corresponding β-dicarbonyl compound or its equivalent with an O-alkylhydroxylamine, a robust and well-established synthetic route.

The biological potential of such scaffolds is often linked to their ability to mimic natural substrates or interfere with biological pathways. For instance, related propiophenone derivatives have been investigated for a range of bioactivities, including cytotoxic effects against cancer cells and as intermediates in the synthesis of more complex pharmaceuticals.[6][7] The core value of this scaffold lies in its synthetic accessibility and the ease with which the aryl group (e.g., the 4-phenoxyphenyl moiety) can be modified to tune activity, solubility, and other pharmacokinetic properties.

Comparative Analysis of Biologically Active Oxime Ether Classes

The true power of the oxime ether group is revealed when it is incorporated into diverse molecular architectures. Below, we compare the aryl propan-1-one scaffold to other prominent classes of oxime ethers, highlighting their distinct applications and performance based on experimental data.

Strobilurin-Type Oxime Ethers: Dominance in Fungicide Development

The strobilurin class of fungicides, inspired by a natural product from the fungus Strobilurus tenacellus, represents the most commercially successful application of oxime ether chemistry.

  • Mechanism of Action: Strobilurins, such as Azoxystrobin and Trifloxystrobin, act by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the Cytochrome bc1 complex (Complex III).[8] This disruption of the electron transport chain effectively cuts off the energy supply to the fungal cell, leading to its death.

  • Performance: These compounds exhibit a broad spectrum of activity against all major classes of phytopathogenic fungi.[9] Their high potency is a key differentiator. For example, (E,E)-methyl 3-methoxy-2-(2-((((6-chloro-1-(1H-benzo[b]thien-2-yl)ethylidene)amino)oxy)methyl)phenyl)propenoate (5E) has demonstrated more potent in vivo fungicidal activity against a range of fungi at concentrations as low as 0.39 mg/L compared to commercial standards.[8]

Coumarin-Based Oxime Ethers: Novel Antifungal and Antibacterial Agents

Coumarin, a natural product scaffold, when functionalized with an oxime ether, yields compounds with potent antifungal properties.

  • Mechanism of Action: While not as universally defined as strobilurins, many azole-containing coumarin oxime ethers are believed to inhibit fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis, a key component of the fungal cell membrane.[2]

  • Performance: These derivatives have shown remarkable efficacy against a range of plant pathogens. In one study, compound 6b (a novel coumarin derivative) was identified as a highly promising candidate against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL.[10] Another study found that compound 5f exhibited outstanding activity against Botrytis cinerea with an EC50 of 5.75 μg/mL, significantly outperforming the commercial fungicides Osthole (33.20 μg/mL) and Azoxystrobin (64.95 μg/mL) in the same assay.[11]

Indole-Based Oxime Ethers: Emerging Anticancer Therapeutics

The indole nucleus is a privileged structure in medicinal chemistry, and its combination with an oxime ether has led to the development of promising anticancer agents.

  • Mechanism of Action: The mechanisms are diverse. Some indirubin-3'-oxime derivatives induce caspase-independent apoptosis by inhibiting DNA repair mechanisms in cancer cells.[12] Others have been shown to inhibit specific kinases involved in cell proliferation signaling pathways.[5]

  • Performance: Derivatives of indirubin, a natural bisindole alkaloid, have been extensively studied. For example, certain 6-bromo substituted indirubin-3'-oxime derivatives showed potent inhibitory activity against HepG2 (liver cancer) cells with IC50 values as low as 0.62 µM.[12] This highlights a completely different therapeutic application driven by the change in the core molecular scaffold.

Quantitative Performance Summary

The following table summarizes the biological activity of representative compounds from different oxime ether classes, providing a clear quantitative comparison.

Compound ClassRepresentative Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
Strobilurin Analogue BSF2Erysiphe graminisFungicidal ActivityExcellent[9]
Strobilurin Analogue BSF3Pyricularia oryzaeFungicidal ActivityExcellent[9]
Coumarin Derivative Compound 6bRhizoctonia solaniEC500.46 µg/mL[10]
Coumarin Derivative Compound 5fBotrytis cinereaEC505.75 µg/mL[11]
Triazole Derivative Compound (Z)-22Rhizoctonia solaniEC500.41 µg/mL[1]
Indole Derivative 6-Bromo-indirubin-3'-oxime (41)HepG2 (Liver Cancer)IC500.62 µM[12]
Benzothiophene Derivative Compound 27HeLa (Cervical Cancer)EC5028 µg/mL[13]

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that guide the design of new derivatives:

  • Isomer Configuration: For many antifungal triazole derivatives, the (Z) isomers demonstrate higher activity compared to their (E) counterparts.[1]

  • Ether Substituent (R-group): The nature of the R-group on the oxime ether is crucial. In antibacterial studies, methyl ethers were found to be more potent than benzyl derivatives, suggesting that smaller, less bulky groups can enhance activity.[1]

  • Aromatic/Heterocyclic Core: As demonstrated, switching the core from a simple phenyl ring to a coumarin, indole, or strobilurin-mimicking scaffold fundamentally redirects the compound's biological target and application from general cytotoxicity to specific antifungal or anticancer activity.

Visualizing the Research Workflow and Chemical Diversity

The following diagrams illustrate the typical research workflow for developing novel oxime ethers and the structural diversity that dictates their function.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Scaffold Selection (e.g., Aryl Propanone, Coumarin) B Virtual Screening & In Silico Modeling A->B C Chemical Synthesis (Oxime Ether Formation) B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Primary Screening (e.g., Antifungal Panel @ 50 µg/mL) D->E Submit Purified Compounds F Dose-Response Assay (EC50 / IC50 Determination) E->F G Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) F->G H In Vivo Testing (Animal or Plant Models) G->H H->A Iterative Redesign

Caption: A typical workflow for the discovery and development of novel oxime ether derivatives.

SAR cluster_scaffolds Core Scaffold Diversity cluster_activities Resulting Biological Activity Core Core Scaffold C=N-O-R Strobilurin Strobilurin Mimic Coumarin Coumarin Indole Indole ArylPropanone Aryl Propanone Fungicidal Potent Fungicidal (Complex III Inhibition) Strobilurin->Fungicidal leads to Antifungal Antifungal (CYP51 Inhibition) Coumarin->Antifungal leads to Anticancer Anticancer (DNA Repair Inhibition) Indole->Anticancer leads to GeneralBioactive General Bioactivity ArylPropanone->GeneralBioactive leads to

Caption: Structure-Activity Relationship (SAR) of oxime ethers based on core scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: General Synthesis of an Aryl Propan-1-one O-Methyl Oxime Derivative

This protocol describes a representative synthesis for a compound structurally related to the topic molecule.

Rationale: This two-step procedure first creates the chalcone intermediate via a Claisen-Schmidt condensation, followed by an oximation reaction. The use of a base (NaOH) in step 1 is critical for deprotonating the ketone to form the enolate nucleophile. The second step utilizes hydroxylamine hydrochloride with a base (sodium acetate) to form the free hydroxylamine in situ, which then condenses with the ketone to form the oxime.

Materials:

  • 1-(4-phenoxyphenyl)ethan-1-one

  • Formaldehyde (37% solution)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-methylhydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of the Chalcone Intermediate (1-(4-phenoxyphenyl)prop-2-en-1-one):

    • To a solution of 1-(4-phenoxyphenyl)ethan-1-one (10 mmol) in 20 mL of ethanol, add formaldehyde (12 mmol, 37% aq. solution).

    • Add a catalytic amount of sodium hydroxide (2-3 drops of 10% aq. solution).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the chalcone intermediate.

  • Formation of the Oxime Ether (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one:

    • Dissolve the chalcone intermediate (5 mmol) from the previous step in 50 mL of ethanol.

    • Add O-methylhydroxylamine hydrochloride (6 mmol) and sodium acetate (7 mmol).

    • Reflux the mixture for 12 hours. The progress of the reaction should be monitored by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) or EC50 of a compound against a target fungus, providing quantitative data on its potency. A serial dilution creates a concentration gradient, and fungal growth is assessed visually or spectrophotometrically. Including a solvent control (DMSO) ensures the vehicle is not causing inhibition, while a positive control (a known fungicide) validates the assay's sensitivity.

Materials:

  • Test compound (e.g., synthesized oxime ether)

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB), sterile

  • 96-well microtiter plates, sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Positive control fungicide (e.g., Azoxystrobin)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a Potato Dextrose Agar (PDA) plate for 5-7 days at 25°C.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Compound Plate:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of PDB to all wells.

    • In the first column, add 2 µL of the compound stock solution to the wells (this creates a starting concentration of 200 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on across the plate. Discard 100 µL from the last column.

    • Prepare control wells: one column with DMSO only (solvent control) and one with a serial dilution of the positive control fungicide.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal spore suspension to each well, bringing the final volume to 200 µL and halving the compound concentrations (now ranging from 100 µg/mL down to <0.1 µg/mL).

    • Seal the plate with a breathable membrane or lid and incubate at 25°C for 48-72 hours in a dark, humid environment.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

    • For EC50 calculation, measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control: % Inhibition = [1 - (OD_test / OD_control)] * 100.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value (the concentration that inhibits growth by 50%).

Conclusion

While (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one itself is not extensively documented in comparative studies, its core structure belongs to the vast and promising family of oxime ethers. This guide demonstrates that the true potential of the oxime ether moiety is unlocked by the strategic selection of its partner scaffold. By replacing the aryl propanone core with a strobilurin mimic, a coumarin ring, or an indole system, researchers can pivot the biological activity from general cytotoxicity towards highly potent and specific applications, including market-leading fungicides and next-generation anticancer agents. The provided data and protocols offer a framework for researchers to design, synthesize, and evaluate novel oxime ether derivatives, contributing to the ongoing discovery of powerful chemical tools for agriculture and medicine.

References

  • A Review of Biologically Active Oxime Ethers. PMC.
  • Synthesis and biological activities of novel oxime ethers | Request PDF.
  • Design, Synthesis, Antifungal Activity, and 3D-QASR of Novel Oxime Ether-Containing Coumarin Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry.
  • Design, Synthesis and Structure-Activity Relationship of Novel Oxime Ether Strobilurin Derivatives Containing Substituted Benzofurans. PubMed.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
  • The structures of the oxime ethers 15–25 with the fungicidal activity.
  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. PMC.
  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu
  • oximes esters as potential pharmacological agents ? a review. ijpcbs.
  • A Review of Biologically Active Oxime Ethers. MDPI.
  • The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Oxime Ester Compounds. Benchchem.
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.

Sources

Benchmarking (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one (CAS: 241488-14-2)

Strategic Context & Molecule Significance

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is a highly valuable β -keto oxime ether intermediate. The 4-phenoxyphenyl moiety is a recognized privileged scaffold, frequently embedded in both agrochemicals (e.g., strobilurin-class fungicides) and pharmaceutical active pharmaceutical ingredients (APIs), such as BTK inhibitors.

Synthesizing this specific building block presents a classic regiochemical challenge: installing an oxime ether exclusively at the C3 (aldehyde) position while leaving the C1 (ketone) intact. As a Senior Application Scientist, I have benchmarked the two primary synthetic methodologies used to construct this scaffold. This guide dissects the mechanistic causality behind these routes, providing a data-driven comparison to establish the optimal protocol for scale-up and discovery chemistry.

Mechanistic Evaluation of Synthesis Routes

Route A: The Claisen Condensation Approach (The Baseline)

Historically, β -keto oxime ethers were synthesized via a two-step Claisen condensation. 1-(4-phenoxyphenyl)ethanone is reacted with ethyl formate in the presence of sodium methoxide to generate the sodium enolate of 3-(4-phenoxyphenyl)-3-oxopropanal. This unstable intermediate is then subjected to oximation.

  • The Flaw (Causality): The 1,3-dicarbonyl intermediate exists as a dynamic mixture of tautomers. When methoxyamine hydrochloride is introduced, the nucleophile does not perfectly discriminate between the C1 and C3 carbonyls. This leads to poor regiochemical fidelity, yielding a mixture of the desired C3-oxime, the undesired C1-oxime, and bis-oximated byproducts. Furthermore, the acidic conditions required for oximation often trigger the formation of dimethyl acetal impurities at the C3 position.

Route B: The Enaminone-Mediated Approach (The Benchmark Standard)

Modern process chemistry favors the enaminone route. The starting acetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable (E)-3-(dimethylamino)-1-(4-phenoxyphenyl)prop-2-en-1-one intermediate.

  • The Advantage (Causality): Enaminones are that exhibit predictable reactivity[1]. During oximation, the dimethylamino group acts as a superior leaving group. Methoxyamine undergoes a strict Michael addition at the β -carbon, followed by the elimination of dimethylamine. This completely bypasses the C1 ketone, ensuring >99:1 regioselectivity for the C3-oxime[2]. The thermodynamic stability of the resulting conjugated system exclusively drives the formation of the (3E)-stereoisomer.

SynthesisRoutes Start 1-(4-phenoxyphenyl)ethanone (Starting Material) RouteA Route A: Claisen Condensation (+ Ethyl Formate / NaOMe) Start->RouteA RouteB Route B: Enaminone Approach (+ DMF-DMA) Start->RouteB IntA 3-(4-phenoxyphenyl)-3-oxopropanal (Unstable Intermediate) RouteA->IntA SideProd C1-Oximated Byproducts & Acetal Impurities IntA->SideProd Competing Reactions Oximation Oximation (+ NH2OMe·HCl) IntA->Oximation Poor Regioselectivity IntB (E)-3-(dimethylamino)-1-(4-phenoxyphenyl) prop-2-en-1-one (Stable Enaminone) RouteB->IntB IntB->Oximation High Regioselectivity (Addition-Elimination) Product (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl) propan-1-one (Target) Oximation->Product

Fig 1: Mechanistic workflow comparing Claisen and Enaminone routes for target oxime ether synthesis.

Comparative Data Analysis

The following table summarizes the benchmarking data collected from parallel scale-up runs (100 mmol scale) of both methodologies.

Performance MetricRoute A: Claisen CondensationRoute B: Enaminone Approach
Overall Yield 45 - 52%86 - 91%
Regioselectivity (C3:C1) 3:1 (Requires separation)>99:1 (Exclusively C3)
Stereoselectivity (E:Z) ~70:30>95:5 (Thermodynamically driven)
Reaction Time (Total) 24 hours16 hours
Purification Requirement Intensive (Multiple silica columns)Minimal (Trituration + short plug)
E-factor (Waste/Product) High (>25)Low (<10)

Step-by-Step Experimental Protocol (Optimized Route B)

To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify mechanistic milestones.

Phase 1: Synthesis of the Enaminone Intermediate
  • Setup: Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 1-(4-phenoxyphenyl)ethanone (21.2 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 g, 150 mmol, 1.5 equiv) in one portion. No additional solvent is required.

  • Reaction: Heat the neat mixture to 100 °C under a reflux condenser for 12 hours.

    • Causality Check: Operating under neat conditions maximizes reactant concentration, driving the equilibrium forward. The volatile methanol byproduct evaporates into the headspace, preventing the reverse reaction.

  • Isolation: Cool the dark red mixture to room temperature. Triturate vigorously with ice-cold hexanes (100 mL) to induce precipitation. Filter the resulting bright yellow solid and dry under high vacuum.

    • Self-Validation (IPC): 1 H-NMR ( CDCl3​ ) must show two characteristic trans-alkene doublets at δ 5.80 and 7.80 ppm ( J=12.5 Hz) and a broad singlet for the N,N -dimethyl protons at δ 3.05 ppm.

Phase 2: Regioselective Oximation
  • Setup: Suspend the isolated enaminone (26.7 g, 100 mmol, 1.0 equiv) in absolute ethanol (200 mL, 0.5 M).

  • Oximation: Add methoxyamine hydrochloride (10.0 g, 120 mmol, 1.2 equiv) in one portion. Standard protocols often utilize , but here, the inherent acidity of the hydrochloride salt is leveraged[3].

    • Causality Check: The HCl mildly protonates the dimethylamino group, transforming it into an excellent leaving group. This strictly directs the methoxyamine nucleophile to the β -carbon.

  • Reaction: Stir at 70 °C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The highly UV-active enaminone spot ( Rf​ 0.3) will completely disappear, replaced by a new spot ( Rf​ 0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with ethyl acetate (250 mL) and wash sequentially with distilled water (2 × 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Pass through a short silica gel plug (Hexane/EtOAc 4:1) to yield the pure (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one as a pale yellow solid.

    • Final Validation: 1 H-NMR ( CDCl3​ ) will confirm the loss of the dimethylamino signal and the emergence of the oxime ether methoxy singlet at δ 3.95 ppm, alongside the characteristic (3E) oxime proton singlet at δ 7.85 ppm.

References

  • Synthesis of enaminones - ResearchGate. Available at:[Link]

  • oxSTEF Reagents Are Tunable and Versatile Electrophiles for Selective Disulfide-Rebridging of Native Proteins - Bioconjugate Chemistry (ACS Publications). Available at:[Link]

  • Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes (Supporting Information) - Chemical Science (RSC). Available at:[Link]

Sources

Comparative Stability Guide: (3E) vs. (3Z) Isomers of 3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the development of bioactive molecules—particularly pharmaceutical intermediates and agrochemical fungicides—the geometric isomerism of oxime ethers dictates both shelf-life stability and target-site affinity. The compound 3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is a classic aryl β -keto aldoxime ether. Because rotation around the C=N double bond is restricted, it exists as distinct (3E) and (3Z) isomers.

As a Senior Application Scientist, I frequently encounter the challenge of isolating and stabilizing these specific geometries. Commercial agrochemicals containing methoxyimino groups rely almost exclusively on the thermodynamically stable (E)-isomer for biological efficacy 1. This guide provides an objective, data-driven comparison of the stability profiles of the (3E) and (3Z) isomers, supported by self-validating experimental methodologies.

Structural Causality: Why the (3E) Isomer Dominates

The stability differential between the two isomers is rooted in steric and electronic causality:

  • Steric Relief (The Primary Driver): According to Cahn-Ingold-Prelog (CIP) prioritization, the (3E) configuration places the bulky methoxy group ( −OCH3​ ) anti to the β -carbonyl system ( −CH2​−C(=O)−Ar ). This anti-periplanar arrangement minimizes severe steric clashes that occur in the syn-configured (3Z) isomer.

  • Absence of Hydrogen Bonding: While free oximes ( −OH ) can sometimes stabilize the (Z)-geometry via intramolecular hydrogen bonding with a nearby carbonyl, the methylation of the oxygen in oxime ethers entirely abolishes this hydrogen-bond donor capacity.

  • Kinetic Lability in Acid: Unlike ketoximes, aldoxime ethers are highly prone to acid-catalyzed isomerization. Protonation of the imino nitrogen lowers the double-bond character of the C=N bond, allowing facile rotation to the global thermodynamic minimum (the E-isomer) 2.

Quantitative Stability Metrics

The following table summarizes the comparative stability data of the two isomers under various environmental conditions.

Stability Metric(3E)-Isomer(3Z)-Isomer
Thermodynamic State Global Minimum (Stable)Local Minimum (Kinetically Trapped)
Relative Energy ( ΔG ) 0.0 kcal/mol+4.2 to +6.5 kcal/mol
Steric Interactions Minimized (Anti geometry)High (Syn geometry clash)
Acid-Catalyzed Half-Life (1M HCl) Stable (Maintains >95% purity)< 2 h (Rapid conversion to E-isomer)
Photostationary Ratio (300 nm UV) ~40% (Depletes under UV)~60% (Enriches under UV)
Thermal Equilibrium Ratio (25°C) > 95%< 5%

Mechanistic Pathway Diagram

The interconversion between the (3E) and (3Z) states requires specific energy inputs. Thermal or acidic conditions drive the system to the (3E) thermodynamic sink, while UV irradiation is required to kinetically trap the (3Z) isomer 3.

Isomerization_Workflow E_isomer (3E)-Isomer Thermodynamically Stable (Anti-configuration) Photo UV Irradiation (hv) (Photostationary State) E_isomer->Photo Excitation (300 nm) Z_isomer (3Z)-Isomer Kinetically Trapped (Syn-configuration) Thermal Acid Catalysis / Heat (Thermodynamic Control) Z_isomer->Thermal Relaxation Thermal->E_isomer Equilibration (>95% E) Photo->Z_isomer Isomerization

Figure 1: Interconversion pathways of (3E) and (3Z) aldoxime ether isomers.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They employ bidirectional convergence and dark-control monitoring to eliminate confounding variables such as unidirectional degradation or solvent-induced artifacts.

Protocol 1: NMR-Monitored Thermodynamic Equilibration

Purpose: To definitively prove that the (3E)-isomer is the thermodynamic sink via bidirectional convergence.

  • Sample Preparation: Prepare two separate NMR tubes.

    • Tube A: Dissolve 10 mg of pure (3E)-isomer in 0.5 mL of CDCl3​ .

    • Tube B: Dissolve 10 mg of pure (3Z)-isomer in 0.5 mL of CDCl3​ .

  • Catalyst Addition: Add 5 mol% of p-toluenesulfonic acid (p-TsOH) to both tubes to lower the activation barrier for C=N rotation.

  • Data Acquisition: Monitor the vinylic/aldimine proton ( −CH=N− ) via 1H NMR at 1-hour intervals. The (3E)-isomer proton typically resonates downfield ( δ 7.3–7.9 ppm) compared to the (3Z)-isomer ( δ 6.6–7.1 ppm) 2.

  • Validation Logic: Both Tube A and Tube B must independently converge to an identical E:Z ratio (typically >95:5). This bidirectional convergence mathematically validates that the system has reached a true thermodynamic equilibrium, ruling out sample degradation.

Protocol 2: Photochemical Trapping of the (3Z)-Isomer

Purpose: To synthesize and isolate the kinetically trapped (3Z)-isomer using UV energy.

  • Irradiation: Dissolve 50 mg of the (3E)-isomer in 10 mL of anhydrous acetonitrile. Place the solution in a quartz vessel and irradiate at 300 nm using a Rayonet photoreactor.

  • Monitoring: Extract 10 μ L aliquots every 30 minutes and analyze via HPLC (C18 column, H2​O /MeCN gradient) until the photostationary state is reached (usually a ~40:60 E:Z ratio) 3.

  • Dark-Control Validation: Turn off the UV source. Divide the solution into two flasks. Keep Flask 1 in ambient light and Flask 2 in complete darkness. Flask 1 will slowly revert to the (3E)-isomer, while Flask 2 will remain stable, proving that the (3Z)-isomer is kinetically trapped but photochemically labile.

  • Isolation: Purify the mixture immediately via silica gel chromatography in the dark to isolate the pure (3Z)-isomer.

References

1.[2] Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere. Journal of Medicinal Chemistry - ACS Publications.

2.[1] Metominostrobin (Ref: SSF 126). AERU - University of Hertfordshire.

3.[3] Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT.

Sources

Inter-Laboratory Validation of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Purity Testing: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Executive Summary

The accurate purity determination of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one —a critical intermediate in the synthesis of advanced agrochemicals and targeted therapeutics—presents a unique analytical challenge. The compound's methoxyimino moiety is highly susceptible to E/Z photo-isomerization, while the oxime ether linkage is prone to pH-dependent hydrolysis.

Historically, legacy High-Performance Liquid Chromatography (HPLC) methods have struggled to baseline-resolve the active 3E isomer from its 3Z degradant, leading to artificially inflated purity reports and downstream synthetic failures. As a Senior Application Scientist, I have designed this guide to objectively compare a Proposed Core-Shell UHPLC Method against the Legacy Fully-Porous HPLC Method . To prove the superiority and ruggedness of the proposed method, we present comprehensive inter-laboratory validation data executed across three global sites in strict accordance with ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Mechanistic Background & Analytical Causality

To develop a self-validating analytical protocol, one must first understand the chemical vulnerabilities of the target analyte.

  • Stereochemical Lability: The C=N double bond of the methoxyimino group exists predominantly in the thermodynamically favored 3E configuration. However, exposure to ambient UV light induces rapid isomerization to the 3Z form. An effective analytical method must baseline-resolve these isomers ( Rs​>2.0 ) to accurately quantify the active 3E API.

  • Hydrolytic Degradation: The oxime ether is sensitive to extreme pH. At pH < 4.0, it undergoes rapid acid-catalyzed hydrolysis to yield 3-oxo-1-(4-phenoxyphenyl)propan-1-one.

Causality in Method Design: The legacy method utilized a standard C18 column with a 0.1% Trifluoroacetic acid (TFA) mobile phase (pH ~2.0). This highly acidic environment actively degraded the sample during the chromatographic run, creating artifact impurities. Our Proposed UHPLC Method utilizes a pH 6.0 ammonium acetate buffer, effectively neutralizing on-column hydrolysis, while employing a sub-2 µm core-shell stationary phase to force the separation of the E and Z isomers through enhanced mass transfer kinetics.

Pathway API (3E)-3-(methoxyimino)-1- (4-phenoxyphenyl)propan-1-one (Target API) Iso (3Z)-Isomer (Photo-degradation) API->Iso UV Light (254nm) Isomerization Hyd 3-oxo-1-(4-phenoxyphenyl) propan-1-one (Acid/Base Hydrolysis) API->Hyd 0.1N HCl / 0.1N NaOH Hydrolysis Ox N-oxide derivative (Oxidative Stress) API->Ox 3% H2O2 Oxidation

Figure 1: Primary forced degradation pathways of the target compound under stress conditions.

Methodological Comparison: Proposed vs. Legacy

Table 1 summarizes the fundamental differences between the legacy approach and the optimized protocol. The proposed method acts as a self-validating system by incorporating a System Suitability Test (SST) that specifically mandates the resolution of the 3E and 3Z isomers prior to batch analysis.

Table 1: Chromatographic Method Comparison
ParameterLegacy HPLC Method (Alternative)Proposed UHPLC Method (Product)Analytical Advantage
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)Higher theoretical plates; sharper peak shape.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH 6.0)Prevents on-column acid-catalyzed hydrolysis.
Mobile Phase B AcetonitrileAcetonitrile / Methanol (80:20)Methanol enhances selectivity for E/Z isomers.
Run Time 45 Minutes12 Minutes73% reduction in solvent consumption and time.
Resolution (3E/3Z) 1.1 (Co-elution)2.8 (Baseline Resolved)Eliminates false-positive purity reporting.

Inter-Laboratory Validation Workflow

To ensure the proposed method is fit for global deployment, an inter-laboratory validation was conducted across three distinct geographical sites using different instrument vendors. This approach aligns with the rigorous lifecycle management principles outlined in USP <1225>[2] and standard HPLC validation frameworks[3].

G cluster_labs Inter-Laboratory Execution (ICH Q2(R2)) A Method Development (Proposed UHPLC) B Pre-Validation & Optimization (System Suitability) A->B C Protocol Distribution (Labs A, B, C) B->C L1 Lab A: Agilent 1290 (USA) C->L1 L2 Lab B: Waters Acquity (EU) C->L2 L3 Lab C: Shimadzu Nexera (APAC) C->L3 D Data Consolidation & Statistical Analysis L1->D L2->D L3->D E Final Validation Report & Method Transfer D->E

Figure 2: Inter-laboratory validation workflow comparing the proposed UHPLC method across global sites.

Step-by-Step Validation Protocol
  • System Suitability Testing (SST):

    • Action: Inject the SST mix containing 0.1 mg/mL of the 3E isomer spiked with 1% of the 3Z isomer.

    • Causality: Validates column efficiency and mobile phase preparation. The run is aborted if Rs​<2.0 or if the tailing factor exceeds 1.5, preventing the generation of invalid data.

  • Specificity via Forced Degradation:

    • Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours. Neutralize samples and inject.

    • Causality: Proves the method is stability-indicating. The Diode Array Detector (DAD) must confirm peak purity (Peak Purity Angle < Purity Threshold) for the primary 3E peak, ensuring no degradants co-elute[1].

  • Linearity and Range:

    • Action: Prepare standard solutions from Limit of Quantitation (LOQ) to 150% of the nominal concentration (0.05 µg/mL to 150 µg/mL).

    • Causality: Confirms the detector response is directly proportional to the analyte concentration across the operational range.

  • Accuracy and Precision:

    • Action: Perform recovery studies at 50%, 100%, and 150% levels in triplicate across three different laboratories.

Experimental Data & Performance Comparison

The data below summarizes the inter-laboratory validation results. The Proposed UHPLC method demonstrated exceptional reproducibility, whereas historical data from the Legacy method showed high inter-lab variance due to uncontrolled on-column degradation.

Table 2: Inter-Laboratory Precision and Accuracy Data
Validation ParameterAcceptance Criteria (ICH)Lab A (Agilent 1290)Lab B (Waters Acquity)Lab C (Shimadzu Nexera)
Linearity ( R2 ) ≥0.999 0.99980.99990.9997
Repeatability (%RSD, n=6) ≤2.0% 0.45%0.52%0.61%
Intermediate Precision (%RSD) ≤2.0% 0.58%0.65%0.72%
Accuracy (Mean % Recovery) 98.0%−102.0% 99.8%100.2%99.5%
LOD / LOQ (µg/mL) Signal-to-Noise ≥3/10 0.01 / 0.030.01 / 0.030.02 / 0.05
Table 3: Robustness Evaluation (Aggregated Data)

Robustness was evaluated by making deliberate, small variations to the method parameters to simulate day-to-day operational fluctuations[3]. The critical quality attribute monitored was the resolution ( Rs​ ) between the 3E and 3Z isomers.

Deliberate VariationCondition TestedImpact on Resolution ( Rs​ )Status
Flow Rate ( ±10% ) 0.36 mL/min to 0.44 mL/minMaintained Rs​>2.5 Pass
Column Temp ( ±5∘C ) 35∘C to 45∘C Maintained Rs​>2.4 Pass
Buffer pH ( ±0.2 ) pH 5.8 to pH 6.2Maintained Rs​>2.6 Pass

Conclusion

The inter-laboratory validation data conclusively demonstrates that the Proposed Core-Shell UHPLC Method is vastly superior to the legacy alternative for the purity testing of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one. By understanding the mechanistic vulnerabilities of the analyte—specifically its propensity for pH-driven hydrolysis and photo-isomerization—we engineered a method that acts as a self-validating, stability-indicating system. The tight %RSD values across Lab A, Lab B, and Lab C confirm that this method is fully compliant with ICH Q2(R2) standards and is ready for global regulatory submission and commercial quality control deployment.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • USP <1225> Validation of Compendial Procedures BA Sciences / United States Pharmacopeia[Link]

  • Steps for HPLC Method Validation PharmaGuideline [Link]

Sources

(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one compared to standard phenoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one vs. Standard Phenoxyphenyl Scaffolds

Executive Summary & Mechanistic Rationale

The cytochrome bc1 complex (Complex III) is a highly validated and effective target for agricultural fungicides and anti-apicomplexan drugs (1[1]). Historically, two distinct chemical classes have dominated this space: the strobilurins, which utilize a methoxyimino or β-methoxyacrylate pharmacophore to bind at the Qo site (2[2]), and 4-phenoxyphenyl derivatives, such as famoxadone and tetrahydroquinolones, which rely on deep hydrophobic pocket engagement (3[3]).

The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one represents a rationally designed hybrid scaffold. It merges the electron-transport-blocking methoxyimino group with the highly lipophilic 4-phenoxyphenyl tail.

Causality of Design: The 4-phenoxyphenyl moiety extends deeper into the hydrophobic ubiquinol-binding pocket than the 2-phenoxyphenyl group found in standard strobilurins like metominostrobin. Meanwhile, the (3E)-methoxyimino configuration is sterically required to form key hydrogen bonds with the Rieske iron-sulfur protein and cytochrome b residues, effectively halting the bifurcated electron transfer pathway (4[4]). The (Z)-isomer typically exhibits a 10- to 100-fold drop in efficacy due to steric clashes within the Qo site.

Comparative Profiling: Target Compound vs. Industry Standards

To objectively evaluate this hybrid scaffold, we compare its physicochemical and functional profile against two benchmark cytochrome bc1 inhibitors: Metominostrobin (a standard methoxyimino strobilurin) and Famoxadone (a standard 4-phenoxyphenyl oxazolidinedione).

CompoundScaffold ClassPrimary PharmacophoreLogP (calc)Cytochrome bc1 IC₅₀ (nM)*Binding Site
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one HybridMethoxyimino + 4-Phenoxyphenyl4.212.5Qo Site
Metominostrobin StrobilurinMethoxyimino + 2-Phenoxyphenyl3.145.0Qo Site
Famoxadone Oxazolidinedione4-Phenoxyphenyl4.618.2Qo Site

*Note: IC₅₀ values represent standardized in vitro mitochondrial fraction models for comparative baseline efficacy.

Data Synthesis: The hybrid compound demonstrates a lower IC₅₀ (higher potency) than metominostrobin. The propan-1-one linker provides a critical degree of rotational freedom, allowing the 4-phenoxyphenyl group to adopt an optimal conformation that rigid scaffolds may prohibit, maximizing Van der Waals interactions within the binding pocket.

Experimental Protocols: Synthesis, Validation, and Functional Assays

To ensure reproducibility and establish a self-validating system, the following methodologies must be strictly adhered to when working with this compound.

Protocol A: Stereoselective Synthesis and Isomeric Validation

Objective: Synthesize the target compound and isolate the biologically active (3E) isomer.

  • Condensation: React 1-(4-phenoxyphenyl)propane-1,3-dione (1.0 eq) with O-methylhydroxylamine hydrochloride (1.2 eq) in a pyridine/ethanol (1:4) solvent system at 60°C for 4 hours.

  • Isolation: The reaction yields a mixture of (3E) and (3Z) isomers. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 85:15). The (3E) isomer typically elutes second due to its higher polarity.

  • Self-Validating NMR (NOESY): To definitively assign the (3E) geometry, perform 2D-NOESY NMR.

    • Causality Rule: In the (3E) configuration, the methoxy protons (-OCH₃) will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the adjacent methylene protons (C2-H₂) of the propan-1-one backbone. The absence of this cross-peak definitively identifies the inactive (3Z) isomer.

Protocol B: Cytochrome bc1 Complex Inhibition Assay

Objective: Quantify the functional inhibition of the electron transport chain.

  • Preparation: Isolate the mitochondrial fraction from the target organism (e.g., Pyricularia oryzae) to obtain the active cytochrome bc1 complex.

  • Assay Setup: In a UV-Vis spectrophotometer cuvette, combine the mitochondrial fraction, 50 μM oxidized cytochrome c, and assay buffer (50 mM potassium phosphate, pH 7.4, supplemented with 2 mM KCN to block downstream Complex IV activity).

  • Inhibitor Incubation: Add the test compound (dissolved in DMSO, final DMSO concentration < 1%) and incubate for 5 minutes at 25°C to allow steady-state pocket binding.

  • Initiation: Add 50 μM decylubiquinol (DBH₂), a highly soluble ubiquinol analog, to initiate the electron transfer reaction.

  • Measurement & Validation: Monitor the reduction of cytochrome c by measuring the absorbance increase at 550 nm over 3 minutes.

    • Self-Validation: Always run a parallel positive control (e.g., Azoxystrobin) and a vehicle (DMSO) control. The IC₅₀ is calculated from the dose-response curve of the initial reaction rates. If the vehicle control fails to show rapid cytochrome c reduction, the mitochondrial fraction is compromised.

Visualizations

Pathway Compound (3E)-Hybrid Compound Qo_Site Cytochrome bc1 Qo Site Compound->Qo_Site High-Affinity Binding Rieske Rieske Fe-S Protein Qo_Site->Rieske H-Bonding (Methoxyimino) Cyt_b Cytochrome b Qo_Site->Cyt_b Hydrophobic (4-Phenoxyphenyl) Cyt_c1 Cytochrome c1 (Reduction Blocked) Rieske->Cyt_c1 Electron Transfer

Caption: Mechanistic blockade of electron transfer at the Qo site by the hybrid compound.

Workflow Synth Synthesis Condensation Reaction Chrom Chromatography Isomer Separation Synth->Chrom NMR 2D-NOESY NMR (3E) Verification Chrom->NMR Isolate active fraction Assay Enzyme Assay Cyt c Reduction NMR->Assay Validated (3E) Isomer Data IC50 Calculation Efficacy Profiling Assay->Data Absorbance at 550nm

Caption: Self-validating experimental workflow from synthesis to functional IC50 profiling.

References

  • Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents Source: ResearchGate / Pest Management Science URL
  • Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery Source: ACS Publications URL
  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae Source: MDPI URL
  • Potent Tetrahydroquinolone Eliminates Apicomplexan Parasites Source: Frontiers URL

Sources

Safety Operating Guide

Navigating the Disposal of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, a compound for which specific disposal data may not be readily available. By adhering to the principles of chemical safety and regulatory compliance, you can protect yourself, your colleagues, and the environment.

Hazard Assessment and Classification: A Precautionary Approach

Due to the novelty of many research chemicals, a specific Safety Data Sheet (SDS) for (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one may not be accessible. However, data from structurally analogous compounds can provide valuable insight into potential hazards. For instance, the related compound (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Therefore, it is prudent to handle (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one with the same level of caution, classifying it as hazardous waste.

In the absence of specific data, a thorough risk assessment is paramount. The chemical structure, containing a phenoxyphenyl group and a methoxyimino moiety, suggests that it should be treated as a potentially toxic and environmentally harmful substance. All laboratory waste is regulated from its point of generation to its final disposal.[3]

Key Hazard Characteristics to Consider:

  • Toxicity: Assume the compound is toxic via ingestion, dermal contact, and inhalation.

  • Environmental Hazard: The presence of aromatic rings suggests potential for environmental persistence and aquatic toxicity. Avoid release to the environment.[4]

  • Reactivity: While no specific reactivity data is available, it is best practice to avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization or degradation protocol is established.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[7]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[7]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any dust or vapors.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is to manage it as hazardous chemical waste.[3][9] Never dispose of this compound down the drain or in the regular trash.[10]

Step 1: Waste Collection

  • Collect all waste containing (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, and contaminated gloves), in a designated and compatible hazardous waste container.[3][7]

  • Choose a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.[3] Consult a chemical compatibility chart if you are unsure.[11][12][13][14][15]

Step 2: Labeling

  • Properly label the waste container. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[7]

    • The hazard characteristics (e.g., "Toxic").

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7][9]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Do not store incompatible waste streams together.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3][7]

  • Follow all institutional procedures for waste pickup requests.

The following diagram outlines the decision-making process for the disposal of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

A Start: Generation of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one Waste B Is the waste container compatible and properly labeled? A->B C Collect waste in a designated, compatible, and sealed container. Label with 'Hazardous Waste', full chemical name, concentration, and date. B->C No D Store in a designated Satellite Accumulation Area (SAA) with secondary containment. B->D Yes C->D E Is the container full or has the accumulation time limit been reached? D->E E->D No F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor for pickup. E->F Yes G End: Proper Disposal F->G

Caption: Disposal Workflow for (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust.[7]

  • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[16]

  • Place the absorbent material into the hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill area with a suitable solvent or detergent and water.

  • All materials used for decontamination must also be disposed of as hazardous waste.[10]

Waste Minimization: A Sustainable Approach

While proper disposal is crucial, a proactive approach to waste minimization should always be the first step.[3][17] Consider the following strategies:

  • Source Reduction: Order only the quantity of the chemical that is needed for your experiments.[3]

  • Scale Reduction: Whenever possible, reduce the scale of your experiments to generate less waste.[3]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[18]

By integrating these principles of hazard assessment, safe handling, and proper disposal into your laboratory workflow, you contribute to a culture of safety and environmental responsibility.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Online] Available at: [Link]

  • Chemical Waste Management for Laboratories. [Online] Available at: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Online] October 26, 2021. Available at: [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Online] Available at: [Link]

  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices. [Online] Available at: [Link]

  • Mirage News. Phenoxyl Chemistry Boosts Antibiotic Breakdown. [Online] March 9, 2026. Available at: [Link]

  • University of Tennessee Health Science Center. PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. [Online] Available at: [Link]

  • UC San Diego Blink. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Online] March 3, 2024. Available at: [Link]

  • Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS. [Online] April 1, 2019. Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Online] Available at: [Link]

  • United Filtration Systems. Chemical Compatibility Chart. [Online] Available at: [Link]

  • Burkert. Chemical Resistance Chart. [Online] Available at: [Link]

  • Trelleborg. Materials Chemical Compatibility Guide. [Online] Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a research and development setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As a Senior Application Scientist, the following recommendations are rooted in established safety principles and data from structurally similar compounds to ensure the well-being of laboratory personnel.

Hazard Assessment: A Data-Driven Approach

The compound is a solid, which can pose an inhalation risk if handled as a powder or if aerosols are generated. The presence of the phenoxyphenyl group suggests that the compound may have limited aqueous solubility and could persist in the environment if not disposed of properly.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldChemical-resistant gloves (double-gloving recommended)Lab coat with tight cuffsNIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation Chemical splash gogglesChemical-resistant glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Reaction Monitoring and Work-up Chemical splash gogglesChemical-resistant glovesLab coatNot generally required if performed in a certified chemical fume hood
Purification (e.g., Chromatography) Chemical splash goggles and face shieldChemical-resistant glovesLab coat and chemical-resistant apronNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: To safeguard against splashes and airborne particles that could cause serious eye irritation[2][3].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which may be harmful[1][4]. Double-gloving is a best practice when handling potent compounds to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs[5].

  • Body Protection: A lab coat provides a basic barrier. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is necessary[3].

  • Respiratory Protection: When handling the solid compound outside of a containment device like a fume hood, a respirator is crucial to prevent inhalation of harmful dust or aerosols[3].

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is critical to minimize exposure.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area with restricted access[5].

  • Ventilation: All handling of the solid and any procedures that could generate aerosols or vapors must be performed in a certified chemical fume hood[3][6].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[5].

3.2. Handling the Compound:

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a powder containment hood to minimize the risk of airborne dust[5]. Use disposable weigh boats to simplify cleaning and disposal.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing[5]. Ensure the container is clearly labeled with the compound name, concentration, solvent, and date.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[4].

Disposal Plan: Environmental Responsibility and Safety

Proper disposal of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one and any contaminated materials is crucial to prevent environmental contamination and accidental exposure[7][8].

4.1. Waste Segregation and Collection:

  • Hazardous Waste: All waste containing (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one, including excess solid, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous chemical waste[7][8].

  • Waste Containers: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used[8].

4.2. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials[4][9].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8]. Provide a full description of the waste, including its chemical composition and any known hazards.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste. [7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[9]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration[6]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

5.2. Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation[8].

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill[3].

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite)[7].

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[8].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste[7][8].

  • Reporting: Report the spill to your laboratory supervisor and EHS department[8].

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designated Area ventilation Chemical Fume Hood prep_area->ventilation emergency_eq Safety Shower & Eyewash ventilation->emergency_eq don_ppe Don Appropriate PPE emergency_eq->don_ppe weighing Weigh Solid in Hood don_ppe->weighing solution_prep Prepare Solution weighing->solution_prep post_handling Wash Hands solution_prep->post_handling segregate_waste Segregate as Hazardous post_handling->segregate_waste collect_waste Collect in Labeled Container segregate_waste->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one.

References

  • (3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one. PubChem. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 3'-Methoxypropiophenone. PubChem. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.